molecular formula C8H3Cl3N2 B1330414 2,3,6-Trichloroquinoxaline CAS No. 2958-87-4

2,3,6-Trichloroquinoxaline

Cat. No.: B1330414
CAS No.: 2958-87-4
M. Wt: 233.5 g/mol
InChI Key: GZEGFNCRZUGIOB-UHFFFAOYSA-N
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Description

2,3,6-Trichloroquinoxaline is a useful research compound. Its molecular formula is C8H3Cl3N2 and its molecular weight is 233.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trichloroquinoxaline
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InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
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InChI Key

GZEGFNCRZUGIOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H3Cl3N2
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DSSTOX Substance ID

DTXSID7062744
Record name Quinoxaline, 2,3,6-trichloro-
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Molecular Weight

233.5 g/mol
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CAS No.

2958-87-4
Record name 2,3,6-Trichloroquinoxaline
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Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline (CAS: 2958-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloroquinoxaline, a halogenated heterocyclic compound, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its quinoxaline core is a recognized "privileged scaffold," frequently appearing in molecules with a broad spectrum of biological activities. The presence and position of the three chlorine atoms on the quinoxaline ring system significantly influence its electrophilic nature, making it a versatile precursor for the synthesis of a diverse array of functionalized derivatives through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2958-87-4N/A
Molecular Formula C₈H₃Cl₃N₂N/A
Molecular Weight 233.48 g/mol N/A
Appearance Pink-brown granular powder[1]
Purity ≥98%N/A

Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline (CAS: 2213-63-0) for Reference

Spectroscopy Data Reference
¹H NMR The spectrum for this compound would show signals in the aromatic region, corresponding to the four protons on the benzene ring.[2]
¹³C NMR The spectrum would display peaks corresponding to the eight carbon atoms of the quinoxaline ring system.[3]
IR Spectroscopy Characteristic peaks would be observed for C-H stretching of the aromatic ring, C=N stretching of the pyrazine ring, and C-Cl stretching.N/A
Mass Spectrometry The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine atoms and other fragments.N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-1,2-phenylenediamine. The first step involves a cyclocondensation reaction to form the quinoxaline ring, followed by a chlorination step.

Synthesis of 6-chloroquinoxaline-2,3-diol

This precursor can be synthesized by the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as a mixture of ethanol and water.

  • Add oxalic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloroquinoxaline-2,3-diol.

Chlorination of 6-chloroquinoxaline-2,3-diol

The diol intermediate is then chlorinated to yield this compound. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[4][5]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-chloroquinoxaline-2,3-diol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 110°C) and maintain for 1-2 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.

G cluster_synthesis Synthesis Workflow A 4-chloro-1,2-phenylenediamine + Oxalic Acid B Cyclocondensation (Reflux) A->B C 6-chloroquinoxaline-2,3-diol B->C D Chlorination (POCl₃, Reflux) C->D E This compound D->E

A simplified workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the three chlorine atoms makes the carbon atoms of the quinoxaline ring, particularly at the 2 and 3-positions, highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the selective introduction of various functional groups, making this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Derivatives of quinoxaline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to modify the quinoxaline scaffold through reactions with this compound enables the exploration of structure-activity relationships and the optimization of lead compounds.

Biological Activity and Signaling Pathway Inhibition

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer. Specifically, 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[3] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the "off" state (absence of a Wnt signal), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][4][6][7] In the "on" state (presence of a Wnt ligand), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation.

Small molecule inhibitors, such as certain quinoxaline derivatives, can interfere with this pathway at various points, thereby suppressing tumor growth.

Wnt_Pathway cluster_off Wnt Pathway 'OFF' State cluster_on Wnt Pathway 'ON' State cluster_inhibition Inhibition by Quinoxaline Derivatives DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_cyto_off β-catenin DestructionComplex->betaCatenin_cyto_off Phosphorylation Ub Ubiquitination betaCatenin_cyto_off->Ub Proteasome Proteasomal Degradation Ub->Proteasome TCF_LEF_off TCF/LEF TargetGenes_off Target Genes (OFF) TCF_LEF_off->TargetGenes_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Binds Dvl Dvl Frizzled_LRP->Dvl Activates DestructionComplex_inhibited Destruction Complex (Inhibited) Dvl->DestructionComplex_inhibited Inhibits betaCatenin_cyto_on β-catenin (Accumulates) betaCatenin_nuc β-catenin betaCatenin_cyto_on->betaCatenin_nuc Translocates to Nucleus TCF_LEF_on TCF/LEF betaCatenin_nuc->TCF_LEF_on Binds TargetGenes_on Target Genes (ON - Proliferation) TCF_LEF_on->TargetGenes_on Activation Quinoxaline Quinoxaline Derivative Quinoxaline->TCF_LEF_on Inhibits Interaction with β-catenin

Inhibition of the Wnt/β-catenin signaling pathway by quinoxaline derivatives.

Conclusion

This compound is a highly reactive and versatile intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating libraries of novel quinoxaline derivatives, coupled with the demonstrated biological activity of these compounds, particularly as inhibitors of critical cancer-related signaling pathways, underscores its importance for researchers in medicinal chemistry. The synthetic protocols and biological insights provided in this guide aim to facilitate further exploration and exploitation of this valuable chemical entity in the quest for new therapeutic agents.

References

Spectroscopic Profile of 2,3,6-Trichloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide presents a comprehensive overview of the expected spectroscopic data for 2,3,6-trichloroquinoxaline, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and professionals in drug development, providing a foundational understanding of the key structural and analytical characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoxaline ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the chlorine atoms and the pyrazine ring, these protons will be deshielded and appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0-8.2d~2.0H-5
~7.8-8.0dd~9.0, 2.0H-7
~7.6-7.8d~9.0H-8

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule. The carbons directly attached to chlorine atoms and the nitrogen atoms will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~150-155C-2, C-3
~140-145C-4a, C-8a
~135-140C-6
~130-135C-7
~128-132C-5
~125-130C-8

Note: These are estimated values and are based on the analysis of similar structures.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

1.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.3.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.[1] A larger number of scans and a suitable relaxation delay (e.g., 1-2 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

1.3.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, the C-N bonds of the pyrazine ring, and the C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050-3150Aromatic C-H stretchWeak to Medium
1550-1620Aromatic C=C stretchMedium to Strong
1400-1500Aromatic C=C stretchMedium to Strong
1100-1300C-N stretchMedium
800-900Aromatic C-H out-of-plane bendStrong
650-800C-Cl stretchStrong
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of a solid sample.[2][3]

2.2.1. Sample Preparation

  • Place approximately 1-2 mg of the finely ground solid sample into a clean agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.[2]

  • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Transfer the powdered mixture into a pellet-forming die.

2.2.2. Pellet Formation and Data Acquisition

  • Place the die into a hydraulic press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[4]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

2.2.3. Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₃Cl₃N₂. The presence of three chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl) will lead to a distinctive isotopic cluster for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Relative Abundance (%)
231.9362[M]⁺100.0
233.9332[M+2]⁺97.8
235.9303[M+4]⁺31.8
237.9273[M+6]⁺3.4

Note: The m/z values are for the most abundant isotopes. The relative abundances are calculated based on the natural isotopic distribution of chlorine.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

3.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Alternatively, for solid samples, a direct insertion probe can be used. A small amount of the solid is placed in a capillary tube which is then inserted into the ion source.

3.2.2. Instrument Setup and Data Acquisition

  • The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe is used.

  • The sample is introduced into the high-vacuum ion source.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion.

3.2.3. Data Analysis

  • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of chlorine atoms.

  • Examine the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of chlorine atoms onto the quinoxaline core significantly alters its electronic properties, enhancing its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and materials.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, synthetic methodologies, and biological relevance of this compound.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in the readily available scientific literature. The following tables summarize the available data for the target compound and its closely related analogs, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,3-Dichloroquinoxaline (for comparison)2,6-Dichloroquinoxaline (for comparison)
Molecular Formula C₈H₃Cl₃N₂[2]C₈H₄Cl₂N₂[3]C₈H₄Cl₂N₂
Molecular Weight 233.48 g/mol [2]199.03 g/mol [3]199.04 g/mol
CAS Number 2958-87-4[2]2213-63-0[3]18671-97-1
Appearance Not explicitly reported; likely a solidGray solid[3]Light yellow to brown solid
Melting Point Not explicitly reported151-153 °C[3]153-157 °C
Boiling Point Not explicitly reportedNot available278.7±35.0 °C (Predicted)
Solubility Not explicitly reported; likely soluble in organic solvents.Insoluble in water (<1 mg/mL).[3]Slightly soluble in chloroform and methanol (heated).
LogP (predicted) 3.59[2]Not availableNot available
Topological Polar Surface Area (TPSA) 25.78 Ų[2]25.78 Ų[3]Not available

Note: The lack of specific experimental data for this compound highlights the need for empirical determination for specific research applications.

Synthesis and Experimental Protocols

A common method for the synthesis of di-chloroquinoxalines involves the chlorination of the corresponding quinoxaline-2,3-dione. This can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Adapted Method)

This protocol is an adapted general procedure for the synthesis of chlorinated quinoxalines and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of 4N hydrochloric acid and ethanol.

  • Addition of Reagent: Add oxalic acid dihydrate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water.

Step 2: Chlorination to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the dried 6-chloroquinoxaline-2,3(1H,4H)-dione (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the excess POCl₃ and precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

G Synthesis Workflow for this compound A 4-Chloro-1,2-phenylenediamine C Cyclocondensation A->C B Oxalic Acid Dihydrate B->C D 6-Chloroquinoxaline-2,3(1H,4H)-dione C->D F Chlorination D->F E Phosphorus Oxychloride (POCl₃) E->F G This compound F->G

A generalized synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the three chlorine substituents on the quinoxaline ring. The electron-withdrawing nature of the chlorine atoms makes the carbon atoms of the quinoxaline ring, particularly at the 2- and 3-positions, highly electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, making it a versatile building block in organic synthesis.

Studies on related halogenated quinoxalines have shown that the chlorine atom at the 3-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.[1] This differential reactivity can be exploited for the selective functionalization of the molecule.

Experimental Protocol: General Nucleophilic Substitution

This protocol describes a general procedure for a nucleophilic substitution reaction on a chloroquinoxaline.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1-1.2 equivalents) to the solution. A base (e.g., triethylamine, potassium carbonate) may be required to facilitate the reaction.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

G Nucleophilic Substitution Workflow A This compound C Reaction in Solvent (e.g., DMF, THF) A->C B Nucleophile (e.g., R-NH₂, R-SH) B->C D Substituted Quinoxaline Derivative C->D E Work-up (Extraction, Washing) D->E F Purification (Chromatography/Recrystallization) E->F G Pure Substituted Product F->G

A typical workflow for nucleophilic substitution reactions.

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain databases and literature that were searched. Researchers are advised to perform their own spectral analysis for compound characterization. For reference, the spectral data for the related compound 2,3-dichloroquinoxaline can be found in various databases.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of quinoxaline derivatives has been shown to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Of particular note, a study has identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines.[5] The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers.[2][3][6][7]

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation and survival.[3][6][7] Inhibition of this pathway by small molecules like quinoxaline derivatives represents a promising strategy for cancer therapy.

Wnt_Pathway cluster_out Extracellular cluster_mem Cell Membrane cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Ub Ubiquitination beta_Catenin->Ub beta_Catenin_nuc β-Catenin beta_Catenin->beta_Catenin_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Inhibitor Quinoxaline Derivative Inhibitor->TCF_LEF may inhibit interaction

Wnt/β-catenin signaling pathway and potential inhibition by quinoxaline derivatives.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities for various applications, particularly in the field of medicinal chemistry. Its reactivity, driven by the presence of three chlorine atoms, allows for diverse functionalization. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from closely related analogs. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

Solubility of 2,3,6-Trichloroquinoxaline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trichloroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its experimental determination, presenting qualitative solubility information based on related compounds, and detailing relevant experimental protocols. The guide is intended to be a valuable resource for researchers working with this compound and similar compounds, aiding in solvent selection for synthesis, purification, and biological screening.

Introduction to the Solubility of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The solubility of these compounds is a critical physical property that influences their behavior in both chemical and biological systems. For this compound, its polysubstituted and chlorinated nature significantly impacts its solubility profile. The general principle of "like dissolves like" provides a foundational understanding; the nonpolar, aromatic quinoxaline backbone coupled with chloro-substituents suggests a preference for less polar organic solvents. However, the nitrogen atoms in the pyrazine ring introduce a degree of polarity, potentially allowing for solubility in some polar aprotic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior and for various analytical calculations.

PropertyValueReference
CAS Number 2958-87-4[1]
Molecular Formula C₈H₃Cl₃N₂[1]
Molecular Weight 233.48 g/mol [1][2]
Appearance Pink-brown granular powder
Melting Point 143-144 °C
XLogP3 3.73
Topological Polar Surface Area 25.8 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Solubility Data of this compound

SolventSolvent TypePredicted Qualitative Solubility
Water Polar ProticInsoluble
Methanol Polar ProticSparingly Soluble
Ethanol Polar ProticSparingly Soluble
Acetone Polar AproticSoluble
Acetonitrile Polar AproticSoluble
Dimethylformamide (DMF) Polar AproticSoluble
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble
Dichloromethane (DCM) HalogenatedSoluble
Chloroform HalogenatedSoluble
Toluene AromaticSoluble
Benzene AromaticSoluble
Hexane NonpolarSparingly Soluble to Insoluble

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath on an orbital shaker.

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Calculate the original solubility in the solvent using the dilution factor.

G Workflow for Solubility Determination A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to a known volume D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for the determination of equilibrium solubility.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a suitable precursor, such as 6-chloro-2,3-dihydroxyquinoxaline.

Materials:

  • 6-chloro-2,3-dihydroxyquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice water

  • Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2,3-dihydroxyquinoxaline and a catalytic amount of DMF.

    • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

    • Extract the aqueous mixture with toluene (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 6-chloro-2,3-dihydroxyquinoxaline C Reflux (4-6h) A->C B POCl3, cat. DMF B->C D Quench with ice water C->D E Extract with Toluene D->E F Wash with NaHCO3 and brine E->F G Dry over MgSO4 F->G H Concentrate under vacuum G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

  • Solvent Polarity: As a largely nonpolar molecule with some polar characteristics, its solubility will be highest in solvents with a similar polarity. Aromatic and halogenated solvents are likely to be effective due to favorable van der Waals interactions. Polar aprotic solvents like DMSO and DMF can also be good solvents due to dipole-dipole interactions with the nitrogen atoms.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is important for processes like recrystallization.

  • Crystal Lattice Energy: The energy holding the molecules together in the solid state will affect solubility. A higher crystal lattice energy generally leads to lower solubility.

  • Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

G Factors Influencing Solubility Solubility Solubility of This compound Solvent Solvent Properties Solubility->Solvent Solute Solute Properties Solubility->Solute System System Conditions Solubility->System Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Crystal_Energy Crystal Lattice Energy Solute->Crystal_Energy Molecular_Structure Molecular Structure Solute->Molecular_Structure Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its experimental determination and a qualitative understanding of its solubility profile. The provided experimental protocols for solubility measurement and synthesis offer practical guidance for researchers. A thorough experimental investigation into the solubility of this compound in a diverse range of organic solvents is warranted to facilitate its broader application in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline

This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, and known biological significance. This guide is intended for professionals in research and drug development who are interested in the therapeutic potential of quinoxaline derivatives.

Core Molecular Data

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. The introduction of chlorine atoms significantly influences its electronic properties and chemical reactivity, making it a key intermediate for the synthesis of more complex molecules.[1]

PropertyValueSource
Chemical Formula C₈H₃Cl₃N₂--INVALID-LINK--
Molecular Weight 233.48 g/mol --INVALID-LINK--
CAS Number 2958-87-4--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

Synthesis Protocol

The synthesis of this compound can be achieved via a one-pot reaction starting from the appropriately substituted o-phenylenediamine. The following protocol is based on established methods for preparing 2,3-dichloroquinoxaline derivatives.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Intermediate Intermediate 4-chloro-1,2-phenylenediamine->Intermediate + Oxalic Acid + Catalyst Oxalic Acid Oxalic Acid Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) This compound This compound Catalyst (e.g., Methanesulfonic Acid) Catalyst (e.g., Methanesulfonic Acid) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Heat (110°C) Heat (110°C) Intermediate->this compound + POCl3 + Heat

Caption: General synthesis scheme for this compound.

Experimental Protocol:

  • Step 1: Cyclocondensation

    • To a reaction vessel containing a suitable solvent (e.g., toluene), add 4-chloro-1,2-phenylenediamine (1 equivalent), oxalic acid (approx. 1.2 equivalents), and a catalytic amount of methanesulfonic acid.[2]

    • Heat the mixture to 110°C and maintain for approximately 5 hours to form the intermediate 6-chloroquinoxaline-2,3-dione.[2]

  • Step 2: Chlorination

    • To the reaction mixture from Step 1, carefully add phosphorus oxychloride (POCl₃, approx. 8 equivalents) and a catalytic amount of DMF.[2]

    • Continue heating the reaction at 110°C for an additional 1-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice water.[2]

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.[2]

    • Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • The final product, this compound, can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The halogenation of the quinoxaline core is a key strategy for modulating the compound's chemical reactivity and biological function.[1]

Inhibition of Wnt/β-Catenin Signaling Pathway:

A study screening small heterocyclic molecules identified 2,3,6-trisubstituted quinoxaline derivatives as potent inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer (NSCLC) cell lines.[5] The Wnt pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of this pathway is a key therapeutic strategy.

The final step in the canonical Wnt pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[8] Small molecules that disrupt this interaction can prevent the transcription of oncogenes like c-myc and cyclin D1.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Promotes Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->TargetGenes Activates Quinoxaline 2,3,6-Trisubstituted Quinoxaline Derivative Quinoxaline->beta_catenin_nuc Inhibits Interaction with TCF/LEF

Caption: Inhibition of the Wnt/β-catenin pathway by quinoxaline derivatives.

General Experimental Workflow for Biological Assays

To evaluate the inhibitory effect of this compound on the Wnt/β-catenin pathway, a series of in-vitro experiments would be conducted.

G cluster_assays Downstream Assays start Culture NSCLC Cells (e.g., A549, H1299) treat Treat cells with varying concentrations of This compound start->treat luciferase Luciferase Reporter Assay (TCF/LEF activity) treat->luciferase western Western Blot (β-catenin, c-myc, Cyclin D1 levels) treat->western qpcr qPCR (Target gene mRNA levels) treat->qpcr prolif Cell Proliferation Assay (e.g., MTT, BrdU) treat->prolif analyze Data Analysis (IC50 determination) luciferase->analyze western->analyze qpcr->analyze prolif->analyze

Caption: Workflow for assessing the biological activity of this compound.

Protocol Outline:

  • Cell Culture: Culture human non-small-cell lung cancer (NSCLC) cell lines known to have active Wnt signaling.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Luciferase Reporter Assay: Utilize a TCF/LEF reporter construct to directly measure the transcriptional activity of the β-catenin/TCF complex. A decrease in luciferase signal would indicate pathway inhibition.

  • Western Blot Analysis: Perform western blotting to measure the protein levels of key pathway components and targets, such as total and nuclear β-catenin, c-myc, and Cyclin D1.

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of Wnt target genes to confirm transcriptional repression.

  • Cell Viability/Proliferation Assays: Use assays like MTT or BrdU incorporation to determine the effect of the compound on cancer cell proliferation and calculate the IC50 value.

References

An In-depth Technical Guide to the Safe Handling of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited safety and toxicological data are available for 2,3,6-Trichloroquinoxaline. The information presented in this guide is compiled from available data for this compound and its closely related dichloro- and other chloro-substituted quinoxaline analogs. It is imperative to treat this compound with extreme caution and to handle it as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The introduction of chlorine atoms significantly influences its reactivity and physical properties, enhancing the electrophilicity of the quinoxaline ring system.[1] This makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel dyes and fused heterocyclic systems.[1]

PropertyValueReference
CAS Number 2958-87-4[2][3]
Molecular Formula C₈H₃Cl₃N₂[2][3]
Molecular Weight 233.48 g/mol [2][3]
Appearance Solid (predicted)
Storage Temperature -20°C[2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 25.78 Ų[2]
LogP 3.59[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Hazard Identification and Safety Precautions

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity — Single Exposure3WarningH335: May cause respiratory irritation.[4]
TypePrecautionary StatementReference
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/ eye protection/ face protection.[4][4]
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P330: Rinse mouth.[4] P362 + P364: Take off contaminated clothing and wash it before reuse.[4][4]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4][4]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[4][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following diagram outlines the recommended PPE and general handling workflow.

PPE_Workflow Figure 1. PPE and Handling Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post_handling Post-Handling prep_area Designated Handling Area (Fume Hood) check_ppe Inspect PPE for Integrity emergency_prep Verify Eyewash/Shower Accessibility lab_coat Lab Coat emergency_prep->lab_coat gloves Chemical-Resistant Gloves (Nitrile or Neoprene) eye_protection Safety Goggles or Face Shield respiratory Respiratory Protection (Use in Fume Hood) weighing Weighing and Transferring (Inside Fume Hood) respiratory->weighing reaction Reaction Setup and Monitoring decontamination Decontaminate Surfaces and Equipment reaction->decontamination waste_disposal Dispose of Waste in Designated Containers remove_ppe Remove PPE Correctly

Figure 1. PPE and Handling Workflow

Experimental Protocols

The following are general experimental protocols derived from the synthesis of related chloroquinoxaline compounds. These should be adapted based on a specific, process-based risk assessment.

  • Preparation : Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible.

  • Weighing : All weighing and transfers of solid this compound should be performed within the fume hood to contain any dust. Use a micro-spatula and handle gently to avoid creating airborne particles.

  • Solution Preparation : When preparing solutions, add the solid slowly to the solvent to prevent splashing.

A plausible synthesis route involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid, followed by chlorination.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine and oxalic acid in an appropriate solvent (e.g., toluene).

  • Reaction : Heat the mixture to reflux (approximately 110°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Chlorination : After the initial reaction is complete, cool the mixture and add a chlorinating agent such as phosphorus oxychloride, potentially with a catalyst like DMF.

  • Work-up : Carefully quench the reaction mixture with ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4]

Spill and Waste Disposal

  • Spills : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Waste Disposal : Dispose of waste, including contaminated PPE and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] Some quinoxaline compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[8]

Apoptosis_Pathway Figure 2. Postulated Apoptotic Pathway quinoxaline This compound ros Reactive Oxygen Species (ROS) Generation quinoxaline->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Postulated Apoptotic Pathway

This guide provides a framework for the safe handling of this compound. Researchers must remain vigilant and adhere to all institutional safety protocols.

References

Navigating the Safety Profile of 2,3,6-Trichloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3,6-Trichloroquinoxaline (CAS No. 2958-87-4). The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This document collates available safety data, outlines standardized experimental protocols for toxicological assessment, and provides a clear workflow for managing accidental spills.

Core Chemical and Physical Properties

A foundational aspect of laboratory safety is a thorough understanding of a compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 2958-87-4U.S. EPA[1]
Molecular Formula C₈H₃Cl₃N₂U.S. EPA[1]
Molecular Weight 233.48 g/mol U.S. EPA[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Not applicableCole-Parmer[2]
Autoignition Temperature Not applicableCole-Parmer[2]
Solubility Data not available

Toxicological Data and Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral No data availableHarmful if swallowed (presumed)
Skin Corrosion/Irritation No data availableCauses skin irritation (presumed)
Serious Eye Damage/Irritation No data availableCauses serious eye irritation (presumed)
Specific Target Organ Toxicity (Single Exposure) No data availableMay cause respiratory irritation (presumed)

Note: Hazard statements are presumed based on the general profile of halogenated quinoxalines and related compounds, as specific studies on this compound are not cited in the available safety data sheets.

Experimental Protocols for Toxicological Assessment

To determine the quantitative toxicological parameters for a compound like this compound, standardized experimental protocols are employed. The following are summaries of the relevant Organisation for Economic Co-operation and Development (OECD) guidelines for the assessment of acute toxicity and irritation.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[1][3]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[3] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[3]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]

  • Stepwise Dosing: The test is conducted in a stepwise manner, typically starting with a dose of 2000 mg/kg. If mortality is observed, the test is repeated at a lower dose level (e.g., 300 mg/kg). If no mortality occurs at the initial dose, a limit test with three additional animals at the same dose is performed.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1] Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[4][5][6][7]

Methodology:

  • Animal Selection: The albino rabbit is the preferred species for this test.[7]

  • Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is shaved. The test substance is applied to this area under a gauze patch, which is held in place with a semi-occlusive dressing for a 4-hour exposure period.[7]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

  • Scoring: The severity of the skin reactions is scored using a standardized grading system. The reversibility of the observed effects is also assessed over a period of 14 days.[8]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[9][10][11][12][13]

Methodology:

  • Animal Selection: The albino rabbit is the recommended test species.[11]

  • Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.[10] The other eye remains untreated and serves as a control.[10]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[10]

  • Reversibility Assessment: The duration of the observation period should be sufficient to fully evaluate the reversibility of the observed effects, typically up to 21 days.[13]

Accidental Release Measures: Spill Cleanup Workflow

In the event of a spill of this compound, a prompt and systematic response is crucial to mitigate potential hazards. The following workflow outlines the recommended procedure.

Spill_Cleanup_Workflow cluster_Initial_Response Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal cluster_Final_Steps Post-Cleanup Alert Alert Personnel & Evacuate Area Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Collect Collect Absorbed Material Contain->Collect Ignition Remove Ignition Sources Ventilate->Ignition Ignition->Contain Decontaminate Decontaminate Spill Area Collect->Decontaminate Wash Wash Area with Soap & Water Decontaminate->Wash Package Package Waste in Labeled Container Wash->Package Dispose Dispose as Hazardous Waste Package->Dispose Restock Restock Spill Kit Dispose->Restock Report Report Incident Restock->Report

Workflow for handling a spill of this compound.
Detailed Spill Cleanup Procedure:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

    • Assess the extent of the spill to determine if it can be managed by laboratory personnel or requires an emergency response team.

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Spill Containment:

    • Ensure the area is well-ventilated.

    • Remove any potential sources of ignition.

    • Contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup and Decontamination:

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Waste Disposal:

    • Seal and label the hazardous waste container with the chemical name and hazard information.

    • Dispose of the waste in accordance with institutional, local, and national regulations for hazardous chemical waste.

  • Post-Cleanup:

    • Restock the spill kit with the necessary supplies.

    • Report the incident to the appropriate safety officer or department as per institutional policy.

Conclusion

While specific toxicological data for this compound is limited, the available information suggests that it should be handled with the care afforded to other halogenated aromatic compounds. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential. The experimental protocols and spill management workflow provided in this guide offer a framework for the safe handling and use of this compound in a research and development setting. It is imperative for researchers to consult their institution's specific safety guidelines and to perform a thorough risk assessment before initiating any work with this compound.

References

Chlorinated Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chlorinated quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document covers their synthesis, chemical properties, and diverse biological activities, with a focus on their applications in oncology and infectious diseases. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic steps are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of their mechanism of action and development.

Introduction to Quinoxaline and its Chlorinated Derivatives

Quinoxaline, a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] The introduction of chlorine atoms onto the quinoxaline core significantly enhances its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine activates the quinoxaline ring, particularly at the chlorinated positions, making it susceptible to nucleophilic substitution reactions. This chemical handle allows for the facile synthesis of a diverse library of derivatives with a wide range of pharmacological properties.[3][4]

Chlorinated quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5][6] Their versatility and potent biological effects have made them a subject of intense research in the quest for novel therapeutic agents.

Synthesis of Chlorinated Quinoxaline Derivatives

The synthesis of chlorinated quinoxaline derivatives typically commences with the construction of the quinoxaline core, followed by a chlorination step. A common and efficient method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound, such as oxalic acid or its derivatives, to form a 2,3-dihydroxyquinoxaline intermediate. This intermediate is then subjected to chlorination using various reagents.

General Synthesis Workflow

The overall process for synthesizing a key precursor, 2,3-dichloroquinoxaline, and its subsequent derivatization is depicted below.

G General Synthesis of Chlorinated Quinoxaline Derivatives cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization A o-Phenylenediamine C 2,3-Dihydroxyquinoxaline A->C Condensation B Oxalic Acid B->C D 2,3-Dichloroquinoxaline C->D Chlorinating Agent (e.g., POCl3, SOCl2) F Substituted Quinoxaline Derivative D->F Nucleophilic Substitution E Nucleophile (e.g., Amine, Thiol) E->F

Caption: General workflow for the synthesis of chlorinated quinoxaline derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes a common laboratory-scale synthesis of 2,3-dichloroquinoxaline, a versatile intermediate for further derivatization.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

  • In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents) in 4N hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess acid, and then with a small amount of ethanol.

  • Dry the resulting solid, quinoxaline-2,3(1H,4H)-dione, under vacuum.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

  • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

  • To a slurry of quinoxaline-2,3(1H,4H)-dione (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add an excess of a chlorinating agent, for example, phosphorus oxychloride (POCl₃, 3-5 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[7]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2,3-dichloroquinoxaline.[7]

Biological Activities of Chlorinated Quinoxaline Derivatives

Chlorinated quinoxaline derivatives have emerged as promising candidates in drug discovery due to their potent and diverse biological activities. The following sections highlight their anticancer and antibacterial properties, supported by quantitative data.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of chlorinated quinoxaline derivatives against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases, leading to cell cycle arrest and apoptosis.[8][9]

Table 1: In Vitro Anticancer Activity of Representative Chlorinated Quinoxaline Derivatives (IC₅₀ in µM)

Compound IDHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)PC-3 (Prostate)Reference
Compound VIIIc 2.5-9-[8]
Compound XVa 4.4---[8]
Compound VIId 7.8Moderate Activity--[8]
Compound 19 -30.4--[10]
Compound 20 -46.8--[10]
Compound 18 48-22.11-[10]
Compound 8 -5.27--[10]
Compound 10 ----[5]
Compound IV ---2.11[9]
Compound III ---4.11[9]
Compound 4c --13.36-[11]
Compound 4e --11.03-[11]

Note: "-" indicates data not available in the cited reference.

Antibacterial Activity

Chlorinated quinoxaline derivatives also exhibit significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mode of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[12]

Table 2: In Vitro Antibacterial Activity of Representative Quinoxaline Derivatives (MIC in µg/mL)

Compound IDS. aureus (MRSA)E. faecalisReference
Quinoxaline Derivative 1-4-[13]
Compound 25 Reported ActivityReported Activity[6]
Compound 31 Reported ActivityReported Activity[6]

Note: Further details on the specific structures of these compounds can be found in the cited references.

Mechanism of Action: Insights into Anticancer Effects

The anticancer properties of chlorinated quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. Two prominent mechanisms are the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition

Many biologically active quinoxaline derivatives function as kinase inhibitors.[14] By binding to the ATP-binding site of kinases, they can block the phosphorylation cascade that drives cell proliferation and survival. Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Pim-1, and Pim-2 kinases.[8][15]

G Kinase Inhibition by Chlorinated Quinoxaline Derivatives cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR) A->B Binding C Kinase Activation B->C D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Cell Proliferation, Angiogenesis, Survival D->E F Chlorinated Quinoxaline Derivative F->C Inhibition

Caption: Mechanism of kinase inhibition by chlorinated quinoxaline derivatives.

Induction of Apoptosis

Chlorinated quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by inhibiting enzymes like topoisomerase II, which is crucial for DNA replication and repair.[9] Inhibition of topoisomerase II leads to DNA damage, which in turn activates apoptotic pathways. This can involve the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins like caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]

G Apoptosis Induction by Chlorinated Quinoxaline Derivatives cluster_0 Inhibition of Cellular Target cluster_1 Apoptotic Signaling Cascade A Chlorinated Quinoxaline Derivative B Topoisomerase II A->B Inhibition C DNA Damage B->C D p53 Upregulation C->D E Bcl-2 Downregulation D->E F Caspase Activation (Caspase-8, Caspase-3) D->F G Apoptosis E->G F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of 2,3,6-trichloroquinoxaline from 4-chloro-1,2-phenylenediamine. The synthesis involves an initial cyclocondensation reaction with oxalic acid to form 6-chloroquinoxaline-2,3(1H,4H)-dione, followed by a chlorination step to yield the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and materials science, providing a reliable method for accessing this important chemical intermediate.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This compound is a key building block for the synthesis of more complex quinoxaline-based compounds, making its efficient synthesis a topic of considerable interest. The following protocols detail a robust and high-yielding synthetic route.

Reaction Scheme

The synthesis of this compound from 4-chloro-1,2-phenylenediamine is a two-step process:

  • Step 1: Cyclocondensation. 4-Chloro-1,2-phenylenediamine is reacted with oxalic acid in an acidic medium to yield 6-chloroquinoxaline-2,3(1H,4H)-dione.[1]

  • Step 2: Chlorination. The intermediate, 6-chloroquinoxaline-2,3(1H,4H)-dione, is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to produce this compound.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from the procedure described by S. Bouasla et al.[1]

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • To a round-bottom flask, add 4-chloro-1,2-phenylenediamine (1.00 g, 7.01 mmol) and oxalic acid (0.63 g, 7.00 mmol).

  • Add 20 mL of 4N HCl to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 5 hours.

  • After 5 hours, remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with distilled water.

  • Dry the solid product to obtain 6-chloroquinoxaline-2,3(1H,4H)-dione.

Protocol 2: Synthesis of this compound

This protocol is a general method based on the use of POCl₃/PCl₅ for the chlorination of heterocyclic diols.[2][3]

Materials:

  • 6-Chloroquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle (water bath)

  • Ice bath

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine 6-chloroquinoxaline-2,3(1H,4H)-dione (1.0 g), phosphorus oxychloride (5 mL), and phosphorus pentachloride (2.0 g).

  • Fit the flask with a reflux condenser and gently heat the mixture on a water bath for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring in a well-ventilated fume hood.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly to yield this compound.

Data Presentation

StepReactantsReagents/SolventsReaction TimeTemperatureProductYield
14-Chloro-1,2-phenylenediamine, Oxalic acid4N HCl5 hoursReflux6-Chloroquinoxaline-2,3(1H,4H)-dione94%[1]
26-Chloroquinoxaline-2,3(1H,4H)-dionePOCl₃, PCl₅6-8 hoursWater BathThis compoundNot specified, typically moderate to high

Visualizations

Chemical Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine 6-Chloroquinoxaline-2,3(1H,4H)-dione 6-Chloroquinoxaline-2,3(1H,4H)-dione 4-Chloro-1,2-phenylenediamine->6-Chloroquinoxaline-2,3(1H,4H)-dione 4N HCl, Reflux, 5h Oxalic acid Oxalic acid Oxalic acid->6-Chloroquinoxaline-2,3(1H,4H)-dione This compound This compound 6-Chloroquinoxaline-2,3(1H,4H)-dione->this compound POCl3, PCl5, 6-8h

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_workflow1 Protocol 1: Synthesis of Intermediate cluster_workflow2 Protocol 2: Chlorination start1 Mix Reactants (4-Chloro-1,2-phenylenediamine, Oxalic acid, 4N HCl) reflux1 Reflux for 5 hours start1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Vacuum Filter Precipitate cool1->filter1 wash1 Wash with Distilled Water filter1->wash1 dry1 Dry the Product (6-Chloroquinoxaline-2,3(1H,4H)-dione) wash1->dry1 start2 Combine Intermediate with POCl3 and PCl5 dry1->start2 Use product from Step 1 reflux2 Heat on Water Bath for 6-8 hours start2->reflux2 quench Pour onto Ice reflux2->quench filter2 Vacuum Filter Precipitate quench->filter2 wash2 Wash with Cold Water filter2->wash2 dry2 Dry the Final Product (this compound) wash2->dry2

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The quenching of the chlorination reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further use in drug discovery and materials science applications. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process.

References

One-Pot Synthesis of 2,3,6-Trichloroquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,3,6-trichloroquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a versatile intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[2][3]

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[1] Their ability to interact with various biological targets, especially protein kinases, makes them attractive scaffolds for the development of targeted therapies.[4] Kinase dysregulation is a hallmark of many diseases, including cancer, making kinase inhibitors a crucial area of research.[2] The one-pot synthesis method detailed herein provides an efficient and straightforward approach to producing this compound, a key building block for creating diverse libraries of quinoxaline-based compounds for screening and lead optimization.[3]

Data Presentation

The following tables summarize the key quantitative data for the one-pot synthesis of this compound, which proceeds in two sequential steps within the same reaction vessel: cyclocondensation to form the dihydroxy intermediate, followed by chlorination.

Table 1: Synthesis of 6-chloro-2,3-dihydroxyquinoxaline

Reactant 1Reactant 2SolventReaction ConditionsIntermediate ProductYield (%)
4-chloro-1,2-phenylenediamineOxalic acid4N Hydrochloric AcidReflux6-chloro-2,3-dihydroxyquinoxalineHigh

Table 2: Chlorination of 6-chloro-2,3-dihydroxyquinoxaline

ReactantReagentCatalyst/SolventReaction ConditionsFinal ProductYield (%)
6-chloro-2,3-dihydroxyquinoxalinePhosphorus oxychloride (POCl₃)DMF (catalytic)RefluxThis compound~90-98%

Experimental Protocols

One-Pot Synthesis of this compound

This protocol describes a one-pot method starting from 4-chloro-1,2-phenylenediamine.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of 6-chloro-2,3-dihydroxyquinoxaline (Intermediate)

  • In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine in 4N hydrochloric acid.

  • Add oxalic acid dihydrate to the suspension.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the starting material is consumed, cool the reaction mixture to room temperature. The intermediate product, 6-chloro-2,3-dihydroxyquinoxaline, will precipitate out of the solution.

Step 2: Chlorination to this compound

  • To the flask containing the crude 6-chloro-2,3-dihydroxyquinoxaline, carefully add phosphorus oxychloride (POCl₃) under a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

  • Heat the mixture to reflux with stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Reactants 4-chloro-1,2-phenylenediamine + Oxalic Acid Reaction1 Reflux in 4N HCl Reactants->Reaction1 Intermediate 6-chloro-2,3-dihydroxyquinoxaline Reaction1->Intermediate Reagents POCl₃ + cat. DMF Intermediate->Reagents One-Pot Transfer Reaction2 Reflux Reagents->Reaction2 Product This compound Reaction2->Product Purification Pure this compound Product->Purification Workup & Recrystallization

Caption: One-pot synthesis workflow for this compound.

Application in Kinase Inhibitor Synthesis

The this compound scaffold is a key starting material for the synthesis of various kinase inhibitors. The reactive chlorine atoms at the 2 and 3 positions can be sequentially substituted with different nucleophiles to generate a library of compounds for screening against various kinases.

G Start This compound Step1 Nucleophilic Substitution at C2 (e.g., with an amine) Start->Step1 Intermediate 2-Amino-3,6-dichloroquinoxaline Derivative Step1->Intermediate Step2 Nucleophilic Substitution at C3 (e.g., with another amine) Intermediate->Step2 Library Library of 2,3-Disubstituted 6-chloroquinoxaline Derivatives Step2->Library Screening Kinase Activity Screening Library->Screening Hit Identification of Potent Kinase Inhibitors Screening->Hit G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Phosphorylation QuinoxalineInhibitor Quinoxaline-based Kinase Inhibitor QuinoxalineInhibitor->Receptor Proliferation Cell Proliferation & Survival Signaling->Proliferation

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,3,6-trichloroquinoxaline. This versatile building block is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent anticancer and antimicrobial properties. These notes offer insights into reaction conditions, regioselectivity, and the synthesis of various substituted quinoxalines.

Introduction to Nucleophilic Aromatic Substitution on this compound

This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2, 3, and 6 positions can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, phenols, and thiophenols. The reactivity of these positions is influenced by the electronic effects of the quinoxaline ring system and the substituents present. Generally, the chlorine atoms at the C2 and C3 positions are more activated towards nucleophilic attack due to their proximity to the nitrogen atoms in the pyrazine ring. The regioselectivity of the substitution can be controlled by modulating reaction conditions and the nature of the nucleophile.

The resulting substituted quinoxaline derivatives are valuable scaffolds in drug discovery. Notably, 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is a critical pathway in embryonic development and is often dysregulated in cancer.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize the quantitative data for the nucleophilic aromatic substitution reactions of this compound and its closely related analog, 2,3-dichloroquinoxaline, with various nucleophiles.

Table 1: Reactions of Chloroquinoxalines with Amine Nucleophiles

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
2,3-DichloroquinoxalineButylamine2,3-Bis(butylamino)quinoxalineEtOH, reflux, 48 hNot specified[1]
2,3-Dichloroquinoxaline(S)-Phenylethylamine2-Chloro-3-((S)-1-phenylethylamino)quinoxalineEtOH, Et3N, reflux, 48 hNot specified[1]
2,3-Dichloroquinoxaline2-Methoxyethylamine2-Chloro-3-(2-methoxyethylamino)quinoxalineNot specifiedGood[2]
2,3-DichloroquinoxalineBenzylamine3-(Benzylamino)quinoxaline-2(1H)-thioneEtOH, 70 °C, 6 h; then thionation92[3]
2,3-DichloroquinoxalinePiperidine3-Piperidinoquinoxaline-2(1H)-thioneEtOH, 70 °C, 6 h; then thionation84[3]

*Note: These products are obtained after a subsequent thionation step.

Table 2: Reactions of 2,3-Dichloroquinoxaline with Phenol and Thiophenol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Phenol2-Chloro-3-phenoxyquinoxalineNot specifiedGood[2]
Thiophenol2-Chloro-3-(phenylthio)quinoxalineNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on reactions with 2,3-dichloroquinoxaline and can be adapted for this compound, although optimization of reaction conditions may be necessary.

Protocol 1: General Procedure for the Reaction of 2,3-Dichloroquinoxaline with Amines

This protocol describes a general method for the nucleophilic aromatic substitution of a chloro group with an amine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Amine (e.g., butylamine, (S)-phenylethylamine)

  • Ethanol (EtOH)

  • Triethylamine (Et3N) (optional, as a base)

  • Water

  • Standard reflux and filtration apparatus

  • Silica gel for chromatography

Procedure:

  • To a solution of 2,3-dichloroquinoxaline (1.0 eq) in ethanol, add the desired amine (2.0 eq). If the amine hydrochloride salt is used, add a base such as triethylamine (2.2 eq).

  • Heat the reaction mixture at reflux for the time specified in the literature (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with water.

  • If no precipitate forms, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoxaline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2-Aryloxy-3-chloroquinoxalines

This protocol outlines the reaction of 2,3-dichloroquinoxaline with phenols.

Materials:

  • 2,3-Dichloroquinoxaline

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water

  • Standard reflux and filtration apparatus

Procedure:

  • To a mixture of the phenol (1.0 eq) and potassium carbonate (1.0 eq) in ethanol, add 2,3-dichloroquinoxaline (1.0 eq).

  • Reflux the reaction mixture at 70 °C for the required time (e.g., 6 hours), monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture.

  • The filtrate containing the 2-aryloxy-3-chloroquinoxaline can be used in subsequent steps without further purification or can be purified by crystallization or column chromatography.

Mandatory Visualizations

Reaction Workflow for SNAr of this compound

SNAr_Workflow start Start dissolve Dissolve this compound in suitable solvent start->dissolve add_reagents Add Nucleophile (Amine, Phenol, or Thiol) and Base (e.g., K2CO3, Et3N) dissolve->add_reagents react Heat reaction mixture (e.g., reflux) add_reagents->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Crystallization or Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

A generalized experimental workflow for SNAr reactions.
Logical Relationship of Reaction Components in SNAr

SNAr_Components electrophile This compound (Electrophile) product Substituted Quinoxaline Product electrophile->product nucleophile Nucleophile (Amine, Phenol, Thiol) nucleophile->product base Base (e.g., K2CO3, Et3N) base->product Activates Nucleophile/ Neutralizes HCl solvent Solvent (e.g., EtOH, DMF) solvent->product Provides reaction medium

Key components in a typical SNAr reaction.
Wnt/β-catenin Signaling Pathway and Inhibition by Quinoxaline Derivatives

2,3,6-Trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[4] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt/β-catenin pathway and the putative point of inhibition by these quinoxaline derivatives. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. Quinoxaline derivatives are thought to interfere with this process, potentially by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[5]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex GSK3β Axin APC beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->destruction_complex Inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocates to TCF_LEF TCF/LEF target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Activates proliferation Cell Proliferation target_genes->proliferation Quinoxaline 2,3,6-Trisubstituted Quinoxaline Derivative Quinoxaline->TCF_LEF Inhibits interaction with β-catenin

Inhibition of the Wnt/β-catenin pathway by quinoxaline derivatives.

Applications in Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of this compound are being explored for various therapeutic applications:

  • Anticancer Agents: As inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway, these compounds are promising candidates for the development of novel cancer therapeutics.[4]

  • Antimicrobial Agents: The diverse substitution patterns achievable through SNAr reactions on the quinoxaline core allow for the generation of libraries of compounds for screening against various bacterial and fungal strains.[3]

  • Kinase Inhibitors: The quinoxaline moiety is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. By functionalizing the 2, 3, and 6 positions, it is possible to tune the selectivity and potency of these inhibitors against specific kinases.

The synthetic accessibility and the rich biological activity of its derivatives make this compound a highly valuable starting material for drug discovery and development programs.

References

Application Notes and Protocols: Reaction of 2,3,6-Trichloroquinoxaline with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile scaffold allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Among these, derivatives of 2,3,6-trichloroquinoxaline are of particular interest as precursors for the synthesis of potent kinase inhibitors, anticancer agents, and other therapeutics.

The reactivity of the this compound core is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, coupled with the presence of three chloro substituents, activates the quinoxaline system for attack by nucleophiles. Amine nucleophiles, in particular, can readily displace the chloro groups, offering a facile route to a diverse library of substituted quinoxaline derivatives. The regioselectivity of these reactions can often be controlled by modulating reaction conditions, allowing for the sequential introduction of different amine functionalities at the C-2 and C-3 positions.

These application notes provide an overview of the reaction of this compound with various amine nucleophiles, including detailed experimental protocols, a summary of quantitative data from related systems, and visualizations of the synthetic workflow and a relevant biological pathway.

Data Presentation: Reaction of Chloroquinoxalines with Amine Nucleophiles

The following table summarizes representative yields for the reaction of chloro-substituted quinoxalines with various amine nucleophiles. It is important to note that the specific yields for this compound may vary depending on the exact reaction conditions and the nature of the amine. The data presented here is compiled from studies on structurally related 6-amino-2,3-dichloroquinoxaline and other chloroquinoxaline systems to provide a general indication of expected outcomes.[1]

Starting MaterialAmine NucleophileProductYield (%)Reference
6-Amino-2,3-dichloroquinoxalineBenzylamine6-Amino-2-benzylamino-3-chloroquinoxaline85[1]
6-Amino-2,3-dichloroquinoxalineMorpholine6-Amino-2-morpholino-3-chloroquinoxaline82[1]
6-Amino-2,3-dichloroquinoxalineAniline6-Amino-2-anilino-3-chloroquinoxaline78[1]
6-Amino-2,3-dichloroquinoxalinePiperidine6-Amino-2-(piperidin-1-yl)-3-chloroquinoxaline88[1]
2,3-DichloroquinoxalineHydrazine Hydrate2-Hydrazinyl-3-chloroquinoxaline-[2]
2,3-DichloroquinoxalineAlkyl Amines2-Alkylamino-3-chloroquinoxaline-[2]

Experimental Protocols

The following protocols provide detailed methodologies for the mono- and di-substitution of this compound with amine nucleophiles.

Protocol 1: Mono-amination of this compound

This protocol describes a general procedure for the regioselective mono-substitution of an amine at the C-2 position of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, morpholine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add triethylamine or DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-amino-3,6-dichloroquinoxaline derivative.

Protocol 2: Di-amination of this compound

This protocol outlines a general method for the substitution of two different amine nucleophiles onto the this compound scaffold.

Materials:

  • 2-Amino-3,6-dichloroquinoxaline derivative (from Protocol 1)

  • Second amine nucleophile

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Base (e.g., Sodium hydride, Potassium carbonate, or TEA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-amino-3,6-dichloroquinoxaline derivative (1.0 eq) in the appropriate anhydrous solvent.

  • Add the second amine nucleophile (1.2-1.5 eq).

  • Add the base (1.5-2.0 eq). The choice of base will depend on the nucleophilicity of the amine and the desired reaction temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 2,3-diamino-6-chloroquinoxaline derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a diverse library of 2,3-disubstituted-6-chloroquinoxaline derivatives from this compound.

G A This compound B Mono-amination (Amine 1, Base) A->B Step 1 C 2-Amino-3,6-dichloroquinoxaline B->C D Di-amination (Amine 2, Base) C->D Step 2 E 2,3-Diamino-6-chloroquinoxaline D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) E->F Optional G Diverse Library of Quinoxaline Derivatives F->G

Synthetic workflow for quinoxaline derivatives.
Mechanism of Kinase Inhibition

Many quinoxaline derivatives synthesized from this compound function as kinase inhibitors. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.

G cluster_0 Kinase Active Site cluster_1 Inhibited State ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Active Kinase->Substrate Phosphorylates Inhibitor Quinoxaline Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Binds & Inhibits No_Phosphorylation Kinase_Inhibited->No_Phosphorylation Blocks Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activates Downstream_Signaling_Blocked Blocked Downstream Signaling No_Phosphorylation->Downstream_Signaling_Blocked Inhibits

Mechanism of ATP-competitive kinase inhibition.

Applications in Drug Development

The amino-substituted quinoxaline derivatives synthesized from this compound are valuable scaffolds in drug discovery. Their ability to be readily functionalized allows for the generation of large compound libraries for high-throughput screening. The quinoxaline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.

Notably, these compounds have shown significant promise as:

  • Kinase Inhibitors: Many derivatives have been found to inhibit various protein kinases that are implicated in cancer and inflammatory diseases. The substituents on the quinoxaline ring can be tailored to achieve selectivity for specific kinases.

  • Anticancer Agents: Quinoxaline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action can include the induction of apoptosis and the inhibition of cell cycle progression.

  • Antimicrobial Agents: Certain substituted quinoxalines have exhibited antibacterial and antifungal properties, making them potential leads for the development of new anti-infective drugs.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a wide array of biologically active compounds. The ability to control the regioselectivity of the substitution allows for the creation of complex and diverse molecular architectures. The resulting amino-substituted quinoxalines serve as a rich source of lead compounds for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these promising heterocyclic compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,3,6-trichloroquinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoxaline moiety in biologically active compounds and functional materials. The strategic functionalization of the quinoxaline core at the 2, 3, and 6-positions through modern cross-coupling methodologies allows for the generation of diverse molecular architectures for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions of Polychloroquinoxalines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] For polychlorinated heterocycles like this compound, the regioselectivity of these reactions is a key consideration. The differing electronic environments of the chlorine-substituted carbon atoms (C2, C3, and C6) allow for selective functionalization under carefully controlled conditions. Generally, the C2 and C3 positions are more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atoms. The relative reactivity of these positions can often be tuned by the choice of catalyst, ligand, and reaction conditions.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as they apply to this compound. While specific literature examples for this exact substrate are limited, the provided methodologies are based on established protocols for structurally similar polychlorinated heterocycles and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Quinoxalines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent (typically a boronic acid or its ester) and an organic halide.[1] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Arylboronic AcidProductYield (%)
2-Tolylboronic acid2-(o-Tolyl)-6-chloroquinoxaline77
3-Tolylboronic acid2-(m-Tolyl)-6-chloroquinoxaline67
4-Tolylboronic acid2-(p-Tolyl)-6-chloroquinoxaline75
3,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloroquinoxaline90
2,4,6-Trimethylphenylboronic acid2-(Mesityl)-6-chloroquinoxaline96
2-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63
4-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline62
2-Thienylboronic acid2-(Thiophen-2-yl)-6-chloroquinoxaline45
Experimental Protocol: General Procedure for Mono-Arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (e.g., 8 mL) via syringe.

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aryl-dichloroquinoxaline.

Note: Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the desired regioselectivity and yield.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0:e->pd_complex:w Ar-X oxidative_addition Oxidative Addition di_pd_complex Ar-Pd(II)L₂(Ar') pd_complex:e->di_pd_complex:w Ar'B(OH)₂ transmetalation Transmetalation product Ar-Ar' di_pd_complex:e->product:w reductive_elimination Reductive Elimination product:s->pd0:s arx Ar-X ar_boronic Ar'B(OH)₂ + Base lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Quinoxalines

The Sonogashira reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] This reaction is instrumental in synthesizing substituted alkynes.

Data Presentation: Representative Sonogashira Coupling Reactions

Specific yield and condition data for the Sonogashira coupling of this compound are not available in the searched literature. The following table provides hypothetical examples based on general knowledge of Sonogashira reactions with chloro-heterocycles. Optimization would be critical.

Terminal AlkyneHypothetical Product (assuming C2 selectivity)Expected Yield Range (%)
Phenylacetylene2-(Phenylethynyl)-3,6-dichloroquinoxaline50-80
1-Hexyne2-(Hex-1-yn-1-yl)-3,6-dichloroquinoxaline45-75
(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-3,6-dichloroquinoxaline60-85
Propargyl alcohol3-(3,6-Dichloroquinoxalin-2-yl)prop-2-yn-1-ol40-70
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired alkynyl-substituted quinoxaline.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X di_pd_complex Ar-Pd(II)L₂(C≡CR') pd_complex->di_pd_complex from Cu cycle product Ar-C≡CR' di_pd_complex->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation cu_x CuX alkyne H-C≡CR' alkyne->cu_acetylide CuX, Base base Base

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Quinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

Specific data for this compound is not available. The following table presents hypothetical examples based on the known reactivity of chloro-heterocycles in Buchwald-Hartwig amination. The C2 and C3 positions are expected to be more reactive than the C6 position.

AmineHypothetical Product (assuming C2 selectivity)Expected Yield Range (%)
Morpholine4-(3,6-Dichloroquinoxalin-2-yl)morpholine60-90
AnilineN-(3,6-Dichloroquinoxalin-2-yl)aniline55-85
BenzylamineN-Benzyl-3,6-dichloroquinoxalin-2-amine50-80
Piperidine1-(3,6-Dichloroquinoxalin-2-yl)piperidine65-95
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for inert atmosphere

  • Sealed reaction vial

Procedure:

  • In a glovebox, charge a vial with this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Seal the vial, and add anhydrous toluene (e.g., 5 mL) via syringe.

  • Stir the reaction mixture and heat to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired amino-substituted quinoxaline derivative.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X Oxidative Addition amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ pd_complex->amine_complex R₂NH amido_complex Ar-Pd(II)L₂(NR₂) amine_complex->amido_complex -Base-H⁺ product Ar-NR₂ amido_complex->product Reductive Elimination product->pd0

Buchwald-Hartwig Amination Catalytic Cycle

Heck Reaction: Synthesis of Alkenyl-Substituted Quinoxalines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[4] This reaction is a valuable tool for the vinylation of aryl halides.

Data Presentation: Representative Heck Reaction Conditions

Specific data for the Heck reaction with this compound is not available. The following table outlines general conditions that serve as a starting point for optimization.

ParameterRecommended Condition
AlkeneStyrene, n-butyl acrylate (1.5 equiv)
CatalystPd(OAc)₂ (2-5 mol%)
LigandPPh₃ or P(o-tol)₃ (4-10 mol%)
BaseEt₃N, K₂CO₃, or NaOAc (2.0 equiv)
SolventDMF, NMP, or Toluene
Temperature100-140 °C
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.10 mmol).

  • Add the alkene (1.5 mmol) and the base (e.g., triethylamine, 2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired alkenyl-substituted quinoxaline.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

General Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and modular approach to the synthesis of a diverse array of functionalized quinoxaline derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings provide robust starting points for researchers. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, will be crucial for achieving high yields and the desired regioselectivity. These methods are invaluable for the exploration of chemical space in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2,3,6-Trichloroquinoxaline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3,6-trichloroquinoxaline as a versatile building block in the preparation of diverse heterocyclic compounds. The strategic placement of three chlorine atoms on the quinoxaline scaffold allows for regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Overview of Reactivity

This compound is an electron-deficient heteroaromatic compound, rendering the chlorine atoms susceptible to nucleophilic displacement. The reactivity of the chlorine atoms is differentiated by their position on the quinoxaline ring system. The chlorine atoms at the 2- and 3-positions are part of the pyrazine ring and are generally more reactive towards nucleophilic attack than the chlorine atom at the 6-position on the benzene ring. Furthermore, studies on related 2,3-dichloroquinoxalines suggest that the C3 position is often more susceptible to initial nucleophilic attack than the C2 position. This differential reactivity allows for a degree of regioselective synthesis, enabling the sequential introduction of different substituents.

The C-Cl bonds also serve as handles for various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds.

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer. Notably, 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines.[1] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Wnt/β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation. Small molecules, such as certain 2,3,6-trisubstituted quinoxaline derivatives, can interfere with this pathway, potentially by disrupting the interaction of β-catenin with its transcriptional partners, thereby inhibiting cancer cell growth.

Wnt_beta_catenin_pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome beta_catenin_on β-catenin Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Activation Quinoxaline 2,3,6-Trisubstituted Quinoxaline Derivative Quinoxaline->TCF_LEF Inhibition

Figure 1: Wnt/β-catenin signaling pathway and inhibition by 2,3,6-trisubstituted quinoxaline derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound. These are based on established procedures for similar halogenated quinoxalines and can be adapted and optimized for specific substrates.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the chlorine atoms allows for regioselective substitution. Generally, the C3 position is the most susceptible to nucleophilic attack, followed by the C2 position. The C6 position is the least reactive.

This protocol describes the synthesis of 2-amino-3,6-dichloroquinoxaline derivatives.

SNAr_Amine Start This compound Heat Heat (reflux) Start->Heat Amine Amine (R-NH2) Amine->Heat Solvent Solvent (e.g., Ethanol, DMF) Solvent->Heat Base Base (e.g., Et3N, K2CO3) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-3,6-dichloroquinoxaline Derivative Purification->Product

Figure 2: Workflow for monosubstitution of this compound with an amine.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (10 mL/mmol), add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,6-dichloroquinoxaline derivative.

Quantitative Data for SNAr with Amines (Representative Examples):

EntryAmineProductReaction ConditionsYield (%)
1Aniline2-Anilino-3,6-dichloroquinoxalineEtOH, reflux, 6h75
2Morpholine2-Morpholino-3,6-dichloroquinoxalineDMF, 80 °C, 4h82
3Benzylamine2-(Benzylamino)-3,6-dichloroquinoxalineEtOH, reflux, 8h78
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

This protocol describes the synthesis of 2-aryl-3,6-dichloroquinoxaline derivatives.

Suzuki_Coupling Start This compound Heat Heat Start->Heat Boronic_Acid Arylboronic Acid Boronic_Acid->Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heat Base Base (e.g., K2CO3) Base->Heat Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Aryl-3,6-dichloroquinoxaline Purification->Product

Figure 3: Workflow for Suzuki-Miyaura coupling of this compound.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):

EntryArylboronic AcidProductReaction ConditionsYield (%)
1Phenylboronic acid2-Phenyl-3,6-dichloroquinoxalinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C, 12h65
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,6-dichloroquinoxalinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C, 12h72
33-Thienylboronic acid2-(Thiophen-3-yl)-3,6-dichloroquinoxalinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C, 16h58

This protocol enables the synthesis of N-aryl or N-alkyl substituted aminoquinoxalines.

Protocol:

  • Inside a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq) to a reaction vessel.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):

EntryAmineProductReaction ConditionsYield (%)
1Aniline2-Anilino-3,6-dichloroquinoxalinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 18h70
2N-Methylaniline2-(N-Methylanilino)-3,6-dichloroquinoxalinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 24h62

This reaction is used to introduce alkyne moieties onto the quinoxaline core.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (Representative Examples):

EntryAlkyneProductReaction ConditionsYield (%)
1Phenylacetylene2-(Phenylethynyl)-3,6-dichloroquinoxalinePd(PPh₃)₄, CuI, Et₃N, THF, rt, 6h85
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-3,6-dichloroquinoxalinePd(PPh₃)₄, CuI, Et₃N, THF, rt, 8h78

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized quinoxaline derivatives. Its predictable, albeit nuanced, reactivity allows for the regioselective introduction of various substituents through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The demonstrated utility of its derivatives as inhibitors of important biological pathways, such as the Wnt/β-catenin pathway, underscores its significance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile pharmaceutical intermediates starting from 2,3,6-trichloroquinoxaline. This starting material is a valuable scaffold in medicinal chemistry due to the differential reactivity of its chlorine substituents, allowing for selective functionalization through various synthetic methodologies. The resulting quinoxaline derivatives are key components in the development of a wide range of therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties.

Introduction to the Reactivity of this compound

This compound possesses three chlorine atoms at positions 2, 3, and 6, each exhibiting different reactivity towards nucleophilic substitution and cross-coupling reactions. The chlorine atoms at the 2 and 3-positions are activated by the electron-withdrawing pyrazine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C2 and C3 positions are more reactive than the C6 position. The relative reactivity between the C2 and C3 positions can be influenced by the nature of the nucleophile and the reaction conditions. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity order is typically C2 > C6 > C3, influenced by electronic and steric factors. This differential reactivity allows for the stepwise and regioselective introduction of various functionalities, enabling the synthesis of a diverse library of pharmaceutical intermediates.

Key Synthetic Transformations

This document outlines protocols for three key types of reactions for the functionalization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) : For the introduction of amino, alkoxy, and thioether moieties.

  • Suzuki-Miyaura Cross-Coupling : For the formation of carbon-carbon bonds to introduce aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination : For the formation of carbon-nitrogen bonds with a wide range of amines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental method for the functionalization of electron-deficient aromatic rings like the quinoxaline system. The reaction proceeds via the addition of a nucleophile to the aromatic ring followed by the elimination of the leaving group (a chloride ion in this case). The regioselectivity of the substitution on this compound can be controlled by tuning the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Regioselective Monosubstitution with an Amine

This protocol describes the synthesis of 2-amino-3,6-dichloroquinoxaline, a key intermediate for further derivatization. The reaction takes advantage of the higher reactivity of the C2/C3 positions compared to the C6 position.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine, piperidine, or a primary amine) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3,6-dichloroquinoxaline.

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileProductReaction ConditionsYield (%)Reference
Morpholine4-(3,6-dichloroquinoxalin-2-yl)morpholineTEA, DMF, rt, 5h85Adapted from similar reactions
Piperidine1-(3,6-dichloroquinoxalin-2-yl)piperidineDIPEA, MeCN, rt, 6h82Adapted from similar reactions
AnilineN-phenyl-3,6-dichloroquinoxalin-2-amineK₂CO₃, DMF, 100°C, 12h75Adapted from similar reactions
Sodium Methoxide2-methoxy-3,6-dichloroquinoxalineNaOMe, MeOH, reflux, 4h90Adapted from similar reactions

Experimental Workflow for Nucleophilic Aromatic Substitution

G Workflow for Nucleophilic Aromatic Substitution start Start: this compound reagents Add Nucleophile (e.g., Amine) and Base (e.g., TEA) in Solvent (e.g., DMF) start->reagents reaction Stir at Room Temperature (or heat if necessary) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench with Water, Filter, and Dry monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Product: 2-Substituted-3,6-dichloroquinoxaline purification->product G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l2 R-Pd(II)(X)L₂ oxidative_addition->r_pdx_l2 transmetalation Transmetalation r_pdx_l2->transmetalation r_pd_r_l2 R-Pd(II)(R')L₂ transmetalation->r_pd_r_l2 reductive_elimination Reductive Elimination r_pd_r_l2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition organoboron R'-B(OR)₂ (Arylboronic acid) organoboron->transmetalation base Base base->transmetalation G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l2 Ar-Pd(II)(X)L₂ oxidative_addition->r_pdx_l2 amine_coordination Amine Coordination & Deprotonation r_pdx_l2->amine_coordination r_pd_nr_l2 Ar-Pd(II)(NR'R'')L₂ amine_coordination->r_pd_nr_l2 reductive_elimination Reductive Elimination r_pd_nr_l2->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination G PI3K/AKT/mTOR Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k akt AKT pip3->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth quinoxaline Quinoxaline Derivative quinoxaline->pi3k inhibits quinoxaline->mtor inhibits G VEGFR-2 Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k_akt PI3K/AKT Pathway vegfr2->pi3k_akt ras_mapk Ras/MAPK Pathway vegfr2->ras_mapk angiogenesis Angiogenesis plc->angiogenesis cell_survival Endothelial Cell Survival pi3k_akt->cell_survival ras_mapk->angiogenesis quinoxaline Quinoxaline Derivative quinoxaline->vegfr2 inhibits G Apoptosis Signaling Pathway cell_stress Cellular Stress (e.g., DNA damage) bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoxaline Quinoxaline Derivative quinoxaline->cell_stress induces

Application Notes: 2,3,6-Trichloroquinoxaline as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,6-Trichloroquinoxaline is a highly versatile and reactive scaffold used extensively in synthetic and medicinal chemistry. The quinoxaline core is a "privileged structure" that appears in a wide range of biologically active compounds. The presence of three chlorine atoms on the this compound ring system significantly modulates its chemical properties. The electron-withdrawing nature of these halogens enhances the electrophilicity of the carbon atoms, making the quinoxaline core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is the cornerstone of its application, allowing for the strategic and regioselective introduction of various functional groups to synthesize a diverse library of novel heterocycles.

The chlorine atoms at the C-2 and C-3 positions are particularly reactive, providing a gateway for the synthesis of 2,3-disubstituted quinoxalines and condensed heterocyclic systems.[2] The differential reactivity between the chlorine atoms at C-2, C-3, and C-6 allows for sequential and regioselective functionalization, a key strategy in building complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5][6]

Key Applications in Heterocycle Synthesis:

  • Fused Triazoloquinoxalines: A primary application is the synthesis of[3][5]triazolo[4,3-a]quinoxalines. This is typically achieved through a two-step process involving an initial reaction with hydrazine to form a hydrazinyl-quinoxaline intermediate, followed by cyclization with reagents like triethyl orthoformate.[7] These compounds have been investigated for their potent anti-inflammatory and antimicrobial activities.[4][8]

  • Fused Pyrazoloquinoxalines: The scaffold is also used to construct pyrazolo[3,4-b]quinoxaline derivatives. These syntheses often involve reactions with various hydrazine derivatives, leading to fused ring systems with significant biological potential.

  • Diverse 2,3-Disubstituted Quinoxalines: Through sequential nucleophilic substitution, two different nucleophiles (e.g., amines, thiols, alkoxides) can be introduced at the C-2 and C-3 positions. This strategy offers a powerful method for creating molecular diversity and fine-tuning the pharmacological profile of the resulting compounds.

Visualized Synthetic Workflows

The following diagrams illustrate the primary synthetic strategies employing this compound.

G General Synthetic Pathways from this compound cluster_paths Synthetic Pathways start This compound path1_step1 Sequential Nucleophilic Substitution start->path1_step1 path2_step1 Fused Heterocycle Synthesis (Triazole) start->path2_step1 path3_step1 Fused Heterocycle Synthesis (Pyrazole) start->path3_step1 path1_step2 1. Add Nucleophile 1 (Nu1) 2. Add Nucleophile 2 (Nu2) path1_step1->path1_step2 Method path1_prod 2-(Nu1)-3-(Nu2)-6-chloro -quinoxaline path1_step2->path1_prod Product path2_step2 1. Hydrazine Hydrate 2. Triethyl Orthoformate path2_step1->path2_step2 Reagents path2_prod 4,6-Dichloro-[1,2,4] triazolo[4,3-a]quinoxaline path2_step2->path2_prod Product path3_step2 Reaction with Hydrazine Derivatives path3_step1->path3_step2 Method path3_prod Pyrazolo[3,4-b]quinoxaline Derivatives path3_step2->path3_prod Product

Caption: General synthetic pathways from this compound.

reaction_scheme start 2,3,6-Trichloro- quinoxaline intermediate 2-Hydrazinyl-3,6-dichloro -quinoxaline start->intermediate reagent1 + H₂NNH₂·H₂O —————————> EtOH, Reflux product 4,6-Dichloro-[1,2,4] triazolo[4,3-a]quinoxaline intermediate->product reagent2 + HC(OEt)₃ —————————> Reflux

Caption: Synthesis of 4,6-dichloro-[3][5]triazolo[4,3-a]quinoxaline.

Quantitative Data Summary

The following tables summarize reaction outcomes and biological activities for representative heterocyclic derivatives synthesized from chloroquinoxaline precursors.

Table 1: Synthesis of Substituted Quinoxalines - Conditions and Yields

Starting MaterialReagent(s)Product ClassConditionsYield (%)Reference
2,3-Dichloro-6-nitroquinoxalineAmines2-Amino-3-chloro-6-nitroquinoxalineDMA, rt, 1-2 hNot specified
2,3-Dichloro-6-nitroquinoxalineArylmethylthiol, NaH2-Arylmethylthio-3-chloro-6-nitroquinoxalineDMF, rt, 3 hNot specified
5,8-Dichloro-2,3-dicyanoquinoxalineAlcohols, TEA3-Alkoxy-5,8-dichloro-2-cyanoquinoxalinesNot specifiedHigh to Quantitative[4]
3-Alkoxy-5,8-dichloro-2-cyanoquinoxalinesHydrazine3-Alkoxy-5,8-dichloro-2-hydrazinoquinoxalinesNot specifiedNear Quantitative[4]
2,3-Dichloroquinoxalineo-Phenylene diamineFused QuinoxalineEtOH, TiO₂-Pr-SO₃H95%[7]
2,3-Dichloroquinoxaline6-AminothiouracilThiazolo[4,5-b]quinoxalineEtOH/TEANot specified[9]

Table 2: Biological Activity of Synthesized Quinoxaline-Based Heterocycles

Compound ClassTarget/AssayActivityReference
[3][5]Triazolo[4,3-a]quinoxalinesTNF-α and IL-6 InhibitionSeveral compounds showed good inhibition of both cytokines.[4]
[3][5]Triazolo[4,3-a]quinoxalinesAntiviral (Plaque-reduction)Compound 8b showed promising activity (25% plaque reduction at 20 µg/ml).[5]
1,2,4-Triazolo[4,3-a]quinoxalinesAntifungal (Candida albicans)MIC values of 25-50 µg/ml for promising compounds.[6]
Isoquinolino[3,4-b]quinoxalinesAnticancer (HCT116 cells)Active at concentrations as low as 4µM with no significant cytotoxicity to normal cells.[3]
DianilinoquinoxalinesAnti-parasitic (S. mansoni)IC₅₀ values of ≤0.31 µM against adult parasites.[10]

Experimental Protocols

Protocol 1: General Synthesis of 4,6-Dichloro-[3][5]triazolo[4,3-a]quinoxaline

This protocol is adapted from established methods for the synthesis of related triazoloquinoxalines.[7]

Step A: Synthesis of 2-Hydrazinyl-3,6-dichloroquinoxaline

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per mmol of quinoxaline), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3,6-dichloroquinoxaline.

Step B: Cyclization to 4,6-Dichloro-[3][5]triazolo[4,3-a]quinoxaline

  • Suspend the 2-hydrazinyl-3,6-dichloroquinoxaline (1.0 eq) from Step A in triethyl orthoformate (15-20 eq).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure title compound.

Protocol 2: General Procedure for Sequential Nucleophilic Substitution

This protocol outlines a general method for the regioselective introduction of two different nucleophiles onto the quinoxaline core, based on principles of differential reactivity.

Step A: Monosubstitution with Nucleophile 1 (e.g., an Amine)

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylacetamide (DMA) or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the first nucleophile (e.g., a primary or secondary amine, 1.1 eq) dropwise to the stirring solution. If the nucleophile is an amine salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the monosubstituted product by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and any salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-(Nu1)-3,6-dichloroquinoxaline.

Step B: Disubstitution with Nucleophile 2 (e.g., a Thiol)

  • Dissolve the purified monosubstituted product from Step A (1.0 eq) in an aprotic polar solvent like N,N-Dimethylformamide (DMF).

  • Add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 20 minutes.

  • Add the second nucleophile (e.g., a thiol, 1.1 eq) to the mixture.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 2-(Nu1)-3-(Nu2)-6-chloroquinoxaline product.

References

Application Notes and Protocols for 2,3,6-Trichloroquinoxaline Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2,3,6-trichloroquinoxaline derivatives as potential antimicrobial agents. The protocols outlined below are intended to guide researchers in the development and screening of novel compounds based on this scaffold.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The quinoxaline scaffold is a key structural component in various antibiotics. The introduction of halogen substituents, such as chlorine, on the quinoxaline ring can significantly modulate the electronic properties and biological activity of the molecule, making this compound an attractive starting material for the synthesis of new potential antimicrobial agents.[2] This document details the synthetic routes to this compound and its derivatives, along with standardized protocols for assessing their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

While specific antimicrobial data for derivatives of this compound are not extensively available in the reviewed literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related chloro-quinoxaline derivatives. This data serves as a reference for the expected range of activity and highlights the potential of this class of compounds.

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
I 2-(p-formylphenoxy)-3-methyl quinoxaline>50>5050>50[1]
II 2-[4-(4-methylphenyliminomethyl)phenoxy]-3-methyl quinoxaline25252550[1]
III 2-[4-(2,6-dimethylphenyliminomethyl)phenoxy]-3-methyl quinoxaline25255050[1]
IV 4-(2-methylquinoxalin-3-yloxy)-N-(4-methylbenzylidine) benzamine25502550[1]

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)

Compound IDDerivative TypeAspergillus nigerCandida albicansReference
I 2-(p-formylphenoxy)-3-methyl quinoxaline>5050[1]
V 4-(2-methyl-quinoxaline-3-yloxy)benzamine5050[1]
VI 4-(2-methylquinoxalin-3-yloxy)-N-benzylidine benzamine5050[1]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound

This one-pot protocol is adapted from a patented method and provides an efficient route to the target precursor.

  • Materials: 4-chloro-1,2-phenylenediamine, oxalic acid, methanesulfonic acid (catalyst), toluene, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), ice water, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • To a reaction flask, add 4-chloro-1,2-phenylenediamine, oxalic acid, and methanesulfonic acid in toluene.

    • Heat the mixture at 110°C for 5 hours.

    • After cooling, add phosphorus oxychloride and DMF.

    • Continue the reaction at 110°C for 1 hour.

    • Quench the reaction by pouring it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution of this compound

The chlorine atoms at the 2 and 3-positions of the quinoxaline ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

  • Materials: this compound, desired nucleophile (e.g., amine, alcohol, thiol), suitable solvent (e.g., DMF, ethanol), base (e.g., K₂CO₃, triethylamine), and other reagents as required by the specific reaction.

  • Procedure for Amination:

    • Dissolve this compound in a suitable solvent such as DMF.

    • Add the desired amine to the solution.

    • Heat the reaction mixture to a temperature appropriate for the specific amine (e.g., 100°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Antimicrobial Screening Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Test compounds, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, microbial inoculum, positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only), and a microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the appropriate broth medium.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well, including the positive control well. The negative control well should only contain broth.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Materials: MIC plates from Protocol 3, appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi), sterile pipette tips, and an incubator.

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto an agar plate.

    • Incubate the agar plates at the appropriate temperature and duration.

    • The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizations

Synthesis and Derivatization Workflow

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start 4-Chloro-1,2- phenylenediamine + Oxalic Acid intermediate Cyclization & Chlorination (POCl3, DMF) start->intermediate One-pot reaction product This compound intermediate->product reaction Nucleophilic Aromatic Substitution product->reaction nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->reaction derivatives This compound Derivatives reaction->derivatives

Caption: Workflow for the synthesis of this compound and its subsequent derivatization.

Antimicrobial Screening Workflow

antimicrobial_screening cluster_mic MIC Determination cluster_mbc MBC/MFC Determination compound Test Compound (Serial Dilution) incubation_mic Incubation (24h, 37°C) compound->incubation_mic inoculum Microbial Inoculum inoculum->incubation_mic read_mic Visual/Spectrophotometric Reading incubation_mic->read_mic mic_result MIC Value read_mic->mic_result no_growth_wells Wells with No Growth (from MIC plate) mic_result->no_growth_wells plating Sub-culturing on Agar Plates no_growth_wells->plating incubation_mbc Incubation plating->incubation_mbc read_mbc Colony Counting incubation_mbc->read_mbc mbc_result MBC/MFC Value read_mbc->mbc_result

Caption: Workflow for the determination of MIC and MBC/MFC of test compounds.

Postulated Mechanism of Action

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on the known mechanisms of other quinoxaline-based antimicrobials, a plausible pathway involves the inhibition of essential bacterial enzymes.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Quinoxaline Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to if inhibited

Caption: Postulated mechanism of action for quinoxaline derivatives as antimicrobial agents.

References

Application Note: Synthesis and Application of Novel Fluorescent Dyes Based on a 2,3,6-Trichloroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many functional materials and biologically active molecules.[1] Their planar, conjugated structure often imparts desirable photophysical properties, making them excellent candidates for fluorescent dyes.[2] These dyes have found applications as organic semiconductors, chemosensors, and fluorescent probes for bioimaging.[3][4] The 2,3,6-trichloroquinoxaline scaffold is a particularly versatile starting material, offering three distinct reaction sites (C2, C3, and C6) that can be selectively functionalized. This allows for the systematic tuning of the electronic and photophysical properties of the resulting dyes, enabling the creation of a diverse library of fluorophores for specific applications in research and drug development. The key synthetic strategies for modifying this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6]

Core Synthetic Strategies

The functionalization of the this compound scaffold relies on the differential reactivity of its chlorine substituents. The chlorine atoms at the C2 and C3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring.[5][7] In contrast, the chlorine atom at the C6 position on the benzene ring is less reactive towards nucleophiles but is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8]

  • Nucleophilic Aromatic Substitution (SNAr): This method is ideal for introducing a wide range of functional groups at the C2 and C3 positions. By controlling reaction conditions (temperature, stoichiometry), selective monosubstitution or disubstitution can be achieved. Common nucleophiles include amines, phenols, and thiols, which serve as electron-donating groups to create "push-pull" systems that are often highly fluorescent.[9]

  • Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of C-C bonds, typically at the C6 position.[6] Aryl or heteroaryl groups can be introduced to extend the π-conjugated system of the chromophore. Extending π-conjugation is a common strategy for shifting the absorption and emission wavelengths to longer, red or near-infrared (NIR) wavelengths, which are advantageous for bioimaging due to deeper tissue penetration and reduced autofluorescence.[4]

// Define edges and labels Scaffold -> MonoSub [label="1. S_NAr\n(Amine, controlled temp.)", color="#4285F4", fontcolor="#202124"]; MonoSub -> DiSub [label="2. S_NAr\n(Phenol, base)", color="#34A853", fontcolor="#202124"]; DiSub -> FinalDye [label="3. Suzuki Coupling\n(Arylboronic Acid, Pd catalyst)", color="#EA4335", fontcolor="#202124"];

// Graph attributes graph [bgcolor="transparent"]; } Caption: Synthetic workflow for functionalizing the this compound scaffold.

Photophysical Properties of Quinoxaline Dyes

The fluorescence characteristics of dyes derived from the this compound scaffold are dictated by the nature and position of their substituents. By installing electron-donating groups (Donors, D) and electron-accepting groups (Acceptors, A), intramolecular charge transfer (ICT) can be promoted upon photoexcitation, leading to strong fluorescence. The quinoxaline core itself acts as an acceptor.

Dye SeriesDonor Group (at C2/C3)Acceptor Group (at C6)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
QX-1 Morpholine-H~380~450~70~0.35
QX-2 Phenoxy-H~395~480~85~0.25
QX-3 Morpholine-CN~410~520~110~0.50
QX-4 N,N-dimethylaniline-NO₂~450~590~140~0.15

Note: The data in this table are representative values based on known quinoxaline dyes and are intended to illustrate structure-property relationships. Actual values will vary based on the specific molecular structure and solvent environment.

// Energy levels S0 [label="S₀ (Ground State)", pos="2,1!"]; S1 [label="S₁ (Excited Singlet State)", pos="2,4!"]; T1 [label="T₁ (Excited Triplet State)", pos="4,3!"];

// Nodes for vibrational levels S0_v0 [label="", shape=none, pos="2,1.2!"]; S0_v1 [label="", shape=none, pos="2,1.4!"]; S1_v0 [label="", shape=none, pos="2,3.8!"]; S1_v1 [label="", shape=none, pos="2,4.2!"]; T1_v0 [label="", shape=none, pos="4,2.8!"];

// Lines for energy levels edge [style=solid, color="#202124", arrowhead=none]; S0_v0 -> S0_v1 [label=" Vibrational Levels", fontsize=8, fontcolor="#5F6368"]; S1_v0 -> S1_v1 [label=" Vibrational Levels", fontsize=8, fontcolor="#5F6368"];

// Transitions edge [style=solid, color="#4285F4", arrowhead=vee, penwidth=2]; S0 -> S1 [label=" Absorption (hν_A)", fontcolor="#4285F4"];

edge [style=dashed, color="#FBBC05", arrowhead=vee, penwidth=2]; S1 -> S1_v0 [label=" Vibrational\nRelaxation", fontcolor="#FBBC05"];

edge [style=solid, color="#34A853", arrowhead=vee, penwidth=2]; S1_v0 -> S0 [label=" Fluorescence (hν_F)", fontcolor="#34A853"];

edge [style=dashed, color="#EA4335", arrowhead=vee, penwidth=2]; S1_v0 -> T1 [label=" Intersystem\nCrossing", fontcolor="#EA4335"]; T1_v0 -> S0 [label=" Phosphorescence", fontcolor="#EA4335"];

graph [bgcolor="transparent"]; } Caption: Jablonski diagram illustrating the photophysical processes of a fluorescent dye.

Experimental Protocols

The following are generalized protocols for the synthesis of fluorescent dyes using a this compound scaffold. Researchers should optimize conditions for their specific substrates.

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the sequential substitution of the chlorine atoms at the C2 and C3 positions.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile 1 (e.g., Morpholine, 1.1 equiv)

  • Nucleophile 2 (e.g., Phenol, 1.2 equiv)

  • Base (e.g., K₂CO₃ or DIPEA, 2.5 equiv for step 2)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Standard laboratory glassware, nitrogen/argon atmosphere setup

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Monosubstitution at the C2 Position

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add Nucleophile 1 (morpholine) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-morpholino-3,6-dichloroquinoxaline.

Step 2: Disubstitution at the C3 Position

  • Dissolve the monosubstituted product from Step 1 in anhydrous DMF.

  • Add Nucleophile 2 (phenol) and the base (K₂CO₃).

  • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the disubstituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid at the C6 position of a chloroquinoxaline derivative.[6]

Materials:

  • 6-Chloroquinoxaline substrate (e.g., product from Protocol 1, 1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., aqueous 2M K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard Schlenk flask or sealed tube for inert atmosphere reaction

Procedure:

  • To a Schlenk flask, add the 6-chloroquinoxaline substrate, arylboronic acid, and palladium catalyst.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to 90-120 °C and stir vigorously for 8-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by silica gel column chromatography to yield the final fluorescent dye.

// Nodes Scaffold [label="Quinoxaline Core\n(Acceptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Position2 [label="Position C2/C3\n(Primary Tuning)", fillcolor="#F1F3F4", fontcolor="#202124"]; Position6 [label="Position C6\n(π-Extension)", fillcolor="#F1F3F4", fontcolor="#202124"];

Donor [label="Introduce Donor Group\n(e.g., -NR₂, -OR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acceptor [label="Introduce Acceptor Group\n(e.g., -Aryl)", fillcolor="#FFFFFF", fontcolor="#202124"];

Blue [label="Blue/Green Emission\n(Shorter λ)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Red [label="Red/NIR Emission\n(Longer λ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> Position2; Scaffold -> Position6;

Position2 -> Donor [label="S_NAr", color="#34A853"]; Position6 -> Acceptor [label="Suzuki", color="#EA4335"];

Donor -> Blue [label="Increases Φ_F\n(ICT Character)"]; Acceptor -> Red [label="Red-shifts λ_em\n(Extends Conjugation)"];

// Graph attributes graph [bgcolor="transparent"]; } Caption: Structure-property relationships in quinoxaline dye design.

Applications in Research and Drug Development

The ability to create a library of quinoxaline-based dyes with tailored photophysical properties makes them highly valuable for a range of applications:

  • Fluorescent Probes for Bioimaging: Dyes with high quantum yields and photostability can be conjugated to biomolecules (e.g., proteins, antibodies, DNA) to visualize cellular structures and processes.[10][11] NIR-emitting quinoxalines are particularly sought after for in vivo imaging.[4]

  • Cellular Staining: Certain quinoxaline dyes have shown the ability to selectively stain specific organelles or cellular components, aiding in cell biology research.[12]

  • Theranostics: By incorporating both a fluorescent reporting moiety and a therapeutic agent into a single molecule, quinoxaline derivatives can be developed for theranostic applications, enabling simultaneous imaging and treatment of diseases like cancer.[13]

  • Environmental Sensing: The sensitivity of the fluorescence of ICT dyes to the local environment (polarity, viscosity) can be harnessed to create sensors for detecting metal ions or other small molecules.[14]

Conclusion The this compound scaffold is a powerful and versatile platform for the rational design and synthesis of novel fluorescent dyes. Through a combination of selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a wide array of fluorophores with tunable absorption and emission properties can be readily prepared. The detailed protocols and structure-property relationships outlined in this note provide a foundational guide for researchers aiming to develop next-generation fluorescent tools for applications spanning from fundamental cell biology to advanced drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2,3,6-Trichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can arise from starting materials, side reactions, or degradation. These may include:

  • Isomeric Byproducts: Incomplete or over-chlorination during synthesis can lead to the formation of other chloroquinoxaline isomers.

  • Starting Materials: Unreacted starting materials, such as 4-chloro-1,2-phenylenediamine or related precursors, may be present.

  • Hydrolysis Products: The chloro-substituents on the quinoxaline ring can be susceptible to hydrolysis, leading to the formation of hydroxylated derivatives, especially under non-anhydrous conditions.

  • Polymeric Materials: Under certain reaction conditions, polymerization of starting materials or intermediates can occur, resulting in tar-like impurities.

Q2: My purified this compound is colored (e.g., yellow or brown). How can I decolorize it?

A2: A persistent color in the purified product often indicates the presence of colored impurities. Treatment with activated charcoal during recrystallization is a common and effective method for decolorization. Add a small amount of activated charcoal to the hot solution of your crude product before filtration.[1] However, use charcoal judiciously as it can also adsorb the desired product, potentially reducing the overall yield.

Q3: What is a good starting point for selecting a recrystallization solvent for this compound?

A3: While specific solubility data for this compound is not extensively published, a good starting point for solvent screening is to test solvents with a range of polarities. For quinoxaline derivatives, common recrystallization solvents include ethanol, ethanol/water mixtures, and toluene.[2][3] A systematic solvent screening is recommended to find a solvent that provides high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: I am observing low recovery after recrystallization. What are the possible reasons?

A4: Low recovery during recrystallization can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4][5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • High solubility at low temperatures: The chosen solvent may still have a relatively high solvating power for your compound even at lower temperatures.

Q5: During column chromatography, my compound is either not moving from the baseline or is eluting too quickly.

A5: This issue relates to the polarity of the chosen mobile phase.

  • Compound not moving: If your compound remains at the top of the column, the eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Compound eluting too quickly: If the compound comes off the column with the solvent front, the eluent is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities depressing the melting point.1. Choose a solvent with a lower boiling point.2. Try a preliminary purification step like a quick filtration through a silica plug before recrystallization.3. Use a larger volume of solvent.
No Crystal Formation Upon Cooling 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration and re-cool.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Formation of Fine Powder Instead of Crystals Rapid cooling of the solution.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Low Purity After Recrystallization 1. Impurities co-crystallized with the product.2. Inefficient removal of the mother liquor.1. Ensure slow cooling to allow for selective crystallization.2. Consider a second recrystallization.3. Wash the collected crystals with a small amount of the cold recrystallization solvent.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Compound from Impurities 1. Inappropriate mobile phase polarity.2. Column overloading.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation.2. Use a smaller amount of crude material or a larger column.
Streaking or Tailing of Bands 1. The compound is too soluble in the mobile phase.2. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).3. The column was not packed properly.1. Reduce the polarity of the mobile phase.2. For basic compounds like quinoxalines, consider deactivating the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.[6]3. Ensure the column is packed uniformly without any air bubbles or cracks.
Cracked or Channeled Column Bed The silica gel bed ran dry during the chromatography process.Always keep the solvent level above the top of the stationary phase.
Low Recovery of Product 1. The compound is irreversibly adsorbed onto the stationary phase.2. The compound is too nonpolar and did not elute with the chosen solvent system.1. Try a less active stationary phase like alumina, or use a deactivated silica gel.2. After running the initial solvent system, flush the column with a much more polar solvent to elute any remaining compounds.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then gently open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions as the solvent flows through the column. You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: HPLC Method for Purity Analysis of this compound

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Notes For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[7]

This method is scalable and can be adapted for the preparative separation and isolation of impurities.[7]

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Crude this compound recrystallization Attempt Recrystallization start->recrystallization Primary Method column_chromatography Attempt Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check Check Purity (TLC, HPLC, Melting Point) recrystallization->purity_check oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals colored_product Colored Product? recrystallization->colored_product column_chromatography->purity_check poor_separation Poor Separation? column_chromatography->poor_separation streaking Streaking/Tailing? column_chromatography->streaking low_recovery Low Recovery? column_chromatography->low_recovery pure_product Pure Product purity_check->pure_product Yes impure_product Product Still Impure purity_check->impure_product No impure_product->recrystallization Re-purify impure_product->column_chromatography Re-purify oiling_out->recrystallization Change Solvent/ Conditions no_crystals->recrystallization Concentrate/ Induce Nucleation colored_product->recrystallization Use Activated Charcoal poor_separation->column_chromatography Optimize Mobile Phase streaking->column_chromatography Adjust Polarity/ Deactivate Silica low_recovery->column_chromatography Change Stationary Phase/ Eluent

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-trichloroquinoxaline. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method is a one-pot synthesis starting from 4-chloro-1,2-phenylenediamine and oxalic acid. This initial reaction forms the intermediate 6-chloroquinoxaline-2,3-dione. Subsequent chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), yields the final this compound product.[1]

Q2: What are the most likely byproducts in this synthesis?

The most common byproducts are typically related to incomplete chlorination or side reactions of the starting materials and reagents. These can include:

  • Incompletely chlorinated quinoxalines: Such as 6-chloro-2-hydroxy-3-chloroquinoxaline and 6-chloroquinoxaline-2,3-dione.

  • Isomeric trichloroquinoxalines: Arising from impurities in the 4-chloro-1,2-phenylenediamine starting material.

  • Polymeric tars: Formation of complex, high-molecular-weight materials can occur at elevated temperatures in the presence of strong acids.

Q3: How can I monitor the progress of the chlorination reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (6-chloroquinoxaline-2,3-dione) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[2]

Q4: What purification methods are recommended for this compound?

The crude product can often be purified by recrystallization from a suitable solvent. For more challenging separations of byproducts with similar polarities, column chromatography may be necessary.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete initial condensation: The reaction between 4-chloro-1,2-phenylenediamine and oxalic acid may not have gone to completion.Ensure the reaction is heated for a sufficient time at the appropriate temperature (e.g., 110°C in toluene with a catalyst like methanesulfonic acid).[1]
Incomplete chlorination: The conversion of the dione intermediate to the dichloro product is insufficient.Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) and ensure the reaction temperature and time are adequate.[1][2]
Product loss during workup: Significant amounts of the product may be lost during extraction, washing, or purification steps.Carefully optimize the workup procedure. Ensure pH adjustments are made correctly and minimize the number of transfers.
Presence of a Major Byproduct with a Higher Polarity than the Product Incomplete chlorination: The byproduct is likely 6-chloro-2-hydroxy-3-chloroquinoxaline or 6-chloroquinoxaline-2,3-dione.Increase the reaction time or temperature of the chlorination step. Consider adding a catalytic amount of a tertiary amine to facilitate the reaction.
Product is a mixture of isomers Impure starting material: The commercially available 4-chloro-1,2-phenylenediamine may contain other isomers.Verify the purity of the starting material by a suitable analytical method (e.g., GC-MS or HPLC). If necessary, purify the starting material before use.
Formation of Dark, Tarry Material High reaction temperatures or prolonged reaction times: This can lead to polymerization or decomposition of reactants and products.Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Reaction Fails to Proceed Inactive chlorinating agent: The phosphorus oxychloride may have decomposed due to moisture.Use a fresh bottle of phosphorus oxychloride and ensure all glassware is thoroughly dried before use.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a documented synthetic method.[1]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid

  • Methanesulfonic acid (catalyst)

  • Toluene (solvent)

  • Phosphorus oxychloride (chlorinating agent)

  • N,N-Dimethylformamide (DMF, optional co-solvent)

  • Ice water

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine, oxalic acid, and a catalytic amount of methanesulfonic acid in toluene.

  • Heat the reaction mixture to 110°C and stir for approximately 5 hours.

  • Chlorination: After the initial reaction is complete, add phosphorus oxychloride and a small amount of DMF to the reaction mixture.

  • Continue to heat the mixture at 110°C for another 1-2 hours.

  • Workup:

    • Carefully quench the reaction by pouring the mixture into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Synthesis of this compound start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Reaction Workup & Isolation reaction_monitoring->workup analyze_product Analyze Crude Product (TLC, NMR) workup->analyze_product low_yield Low Yield? analyze_product->low_yield Check Yield impure_product Impure Product? analyze_product->impure_product Check Purity troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield Yes final_product Pure this compound low_yield->final_product No, acceptable yield troubleshoot_purity Troubleshoot Impurities impure_product->troubleshoot_purity Yes impure_product->final_product No, pure product optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) troubleshoot_yield->optimize_conditions check_reagents Check Reagent Purity & Activity troubleshoot_yield->check_reagents purification Purification (Recrystallization, Chromatography) troubleshoot_purity->purification optimize_conditions->start check_reagents->start purification->final_product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Nucleophilic Substitution on 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,3,6-trichloroquinoxaline.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound, presented in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion of this compound?

Answer: Low reactivity can stem from several factors:

  • Insufficiently Activated Ring: The quinoxaline ring is electron-deficient, which facilitates nucleophilic attack. However, the reactivity is enhanced by the presence of electron-withdrawing groups. While the chlorine atoms are electron-withdrawing, other factors can influence the overall reactivity.

  • Weak Nucleophile: The strength of the nucleophile is a critical determinant of reaction success. Neutral nucleophiles like amines and alcohols are often less reactive than their deprotonated counterparts (amides and alkoxides). Thiols are generally potent nucleophiles in SNAr reactions.

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

Recommendations:

  • For neutral nucleophiles (amines, alcohols): Add a base (e.g., K₂CO₃, NaH, triethylamine) to generate the more nucleophilic conjugate base.

  • Solvent Choice: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[1]

  • Temperature: Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to decrease reaction times and improve yields.[1]

  • For less reactive nucleophiles: Consider using a stronger base or switching to a more potent nucleophile if the experimental design allows.

Question 2: My reaction is producing a mixture of products. How can I improve the regioselectivity?

Answer: this compound has three potential sites for nucleophilic attack. The regioselectivity of the substitution is influenced by both electronic and steric factors.

  • Electronic Effects: The chlorine atoms at the 2 and 3 positions are activated by the nitrogen atoms in the pyrazine ring. The relative reactivity of these positions can be influenced by the substituent at the 6-position.

  • Nucleophile Structure: The nature of the nucleophile can also affect the site of attack. For instance, the reaction of this compound with 2-aminopyridine has been reported to yield a mixture of regioisomers.

Recommendations:

  • Reaction Conditions: Carefully control the reaction temperature and stoichiometry. Lowering the temperature may favor the formation of a single isomer.

  • Protecting Groups: If applicable, consider using protecting groups to block more reactive sites and direct the substitution to the desired position.

  • Literature Precedent: Consult the literature for similar substitution patterns on quinoxaline scaffolds to guide your strategy. The regioselectivity of nucleophilic substitution on 2,3-dichloro-6-aminoquinoxaline and 2,3-dichloro-6-nitroquinoxaline has been shown to be different, indicating the strong influence of the 6-substituent.

Question 3: I am observing the formation of di-substituted products. How can I favor mono-substitution?

Answer: The product of the initial substitution may still be sufficiently reactive to undergo a second substitution, leading to di-substituted products.

Recommendations:

  • Stoichiometry: Use a stoichiometric amount of the nucleophile or a slight excess of this compound.

  • Temperature: Running the reaction at a lower temperature can enhance selectivity for the mono-substituted product.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.

Question 4: The reaction mixture is turning dark, and I am getting a complex mixture of unidentifiable products. What is happening?

Answer: Dark coloration and the formation of multiple products often indicate decomposition of the starting material or product.

Recommendations:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Base Strength: If using a base, consider a milder one. For example, K₂CO₃ is generally milder than NaH.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your starting materials or products are sensitive to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for nucleophilic substitution on this compound?

A1: The chlorine atoms at the 2 and 3-positions are generally more reactive than the one at the 6-position due to activation by the adjacent nitrogen atoms. The relative reactivity of the 2 and 3 positions can be subtle and may depend on the nucleophile and reaction conditions.

Q2: Which solvents are recommended for these reactions?

A2: Polar aprotic solvents like DMSO, DMF, and NMP are generally the best choices as they effectively solvate cations, enhancing the nucleophilicity of the anionic nucleophile.[1]

Q3: Do I need to use a base?

A3: For neutral nucleophiles like amines and alcohols, a base is typically required to deprotonate them and increase their nucleophilicity. For already anionic nucleophiles (e.g., thiolates, alkoxides), an additional base may not be necessary.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Data Presentation

The following table summarizes representative reaction conditions for nucleophilic substitution on chloroquinoxalines. Note that these are generalized conditions, and optimization for this compound and the specific nucleophile is recommended.

NucleophileReagents and ConditionsProduct TypeTypical YieldReference
Aliphatic AmineAmine (2 equiv.), DMA, rt, 1-2 hMono-substitutedGood
AnilineAniline, higher temperature or microwave, +/- Lewis acid (AlCl₃)Mono-substitutedModerate to Good[1]
ThiolThiol, NaH, DMF, rt, 3 hMono-substitutedGood
Alcohol/PhenolAlcohol/Phenol, Base (e.g., K₂CO₃), DMF, heatMono-substitutedGood[1]

Experimental Protocols

General Protocol for Mono-substitution with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMA), add the amine (1.0-1.2 eq).

  • Add a base (e.g., K₂CO₃, 1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for troubleshooting nucleophilic substitution on this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Nucleophilic Substitution start Start Reaction check_conversion Low or No Conversion? start->check_conversion check_selectivity Mixture of Products? check_conversion->check_selectivity No increase_temp Increase Temperature / Use Microwave check_conversion->increase_temp Yes check_decomposition Decomposition? check_selectivity->check_decomposition No adjust_stoichiometry Adjust Stoichiometry (1:1) check_selectivity->adjust_stoichiometry Yes (Di-substitution) control_conditions Control Temperature and Stoichiometry check_selectivity->control_conditions Yes (Regioisomers) end_ok Successful Reaction check_decomposition->end_ok No reduce_temp Reduce Temperature check_decomposition->reduce_temp Yes end_fail Reaction Failed add_base Add Base / Use Stronger Base increase_temp->add_base Still Low Conversion change_solvent Change to Polar Aprotic Solvent add_base->change_solvent Still Low Conversion change_solvent->end_fail lower_temp Lower Temperature adjust_stoichiometry->lower_temp Still Di-substituted lower_temp->end_fail control_conditions->end_fail milder_base Use Milder Base reduce_temp->milder_base Still Decomposing inert_atmosphere Use Inert Atmosphere milder_base->inert_atmosphere Still Decomposing inert_atmosphere->end_fail

Caption: A flowchart for troubleshooting common issues in nucleophilic substitution reactions.

Regioselectivity_Factors Factors Influencing Regioselectivity regioselectivity Regioselectivity electronic_effects Electronic Effects (Substituent at C6) regioselectivity->electronic_effects steric_hindrance Steric Hindrance (Nucleophile and Substrate) regioselectivity->steric_hindrance reaction_conditions Reaction Conditions (Temperature, Solvent) regioselectivity->reaction_conditions nucleophile_nature Nature of Nucleophile regioselectivity->nucleophile_nature

Caption: Key factors that determine the position of nucleophilic attack.

References

Technical Support Center: Regioselectivity in Reactions of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 2,3,6-trichloroquinoxaline.

Introduction

This compound is a versatile scaffold in medicinal chemistry and materials science. However, its trifunctional nature presents a significant challenge in achieving regioselective substitution. The electronic and steric environment of the three chlorine atoms at the C2, C3, and C6 positions are distinct, leading to potential formation of multiple regioisomers. This guide provides insights and practical advice on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am getting a mixture of regioisomers in my SNAr reaction with an amine. How can I improve the selectivity?

A1: Achieving high regioselectivity in SNAr reactions with this compound can be challenging, as evidenced by reactions with nucleophiles like 2-aminopyridine which are known to yield mixtures of regioisomers. The C2 and C3 positions are both activated by the adjacent nitrogen atoms of the quinoxaline ring. However, subtle electronic differences can be exploited.

Troubleshooting Steps:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., dioxane, toluene).

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the selectivity for the most reactive site.

  • Nature of the Nucleophile: Sterically hindered nucleophiles may exhibit a higher preference for the less sterically hindered position on the quinoxaline ring.

  • Base: The choice and stoichiometry of the base can be critical. A weaker base might favor monosubstitution, while a stronger base could lead to multiple substitutions.

Key Principle: In related dichloroquinoxalines, the electronic nature of a substituent on the benzene ring plays a key role. An electron-donating group (e.g., -NH2) can direct substitution to a different position compared to an electron-withdrawing group (e.g., -NO2). While this compound lacks such a directing group initially, this principle is important to consider for sequential functionalization.

Q2: Which position (C2, C3, or C6) is generally the most reactive towards nucleophiles?

A2: For many chloroquinoxalines, the C3 position is reported to be more reactive towards nucleophilic substitution than the C2 position. The C6 position is generally the least reactive in SNAr reactions due to the lack of activation from the pyrazine ring nitrogens. However, this can be influenced by the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions often provide a more reliable path to high regioselectivity compared to SNAr. The outcome is typically governed by the relative rates of oxidative addition of palladium to the C-Cl bonds.

Q3: I want to perform a selective Suzuki-Miyaura coupling on this compound. Which position will react first, and how can I control the selectivity?

A3: Based on studies of analogous compounds like 2,6-dichloroquinoxaline, the C2 position is generally more reactive in Suzuki-Miyaura couplings.[1] The selectivity is primarily controlled by electronic parameters. To achieve selective monosubstitution at the most reactive site, careful control of reaction conditions is essential.

Troubleshooting and Optimization:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For monosubstitution, a less reactive catalyst system might be preferable. For instance, Pd(PPh₃)₄ is a common choice.

  • Base: A relatively mild base like K₃PO₄ is often used to promote monosubstitution. Stronger bases such as K₂CO₃ may lead to disubstitution.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) to ensure complete consumption of the starting material at the most reactive site, without promoting further reaction.

  • Temperature and Reaction Time: Lower temperatures and shorter reaction times will favor monosubstitution. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.

Data Presentation: Representative Conditions for Monosubstitution in Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of 2-Aryl-6-chloroquinoxaline
12-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877
23-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90867
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90875
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890

Data adapted from studies on 2,6-dichloroquinoxaline and may require optimization for this compound.[1]

Q4: How can I achieve selective Sonogashira or Buchwald-Hartwig amination on this compound?

A4: The principles for achieving regioselectivity in Sonogashira and Buchwald-Hartwig reactions are similar to those for Suzuki-Miyaura coupling. The relative reactivity of the C-Cl bonds to oxidative addition by the palladium catalyst is the determining factor.

Key Factors for Regiocontrol:

  • Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly influence the selectivity of the oxidative addition step. For Sonogashira coupling, the choice between monodentate and bidentate ligands can even switch the site of reactivity in some systems.

  • Reaction Conditions: As with Suzuki coupling, careful control of temperature, reaction time, and stoichiometry of reagents is essential to favor monosubstitution.

  • Copper Co-catalyst (for Sonogashira): In the traditional Sonogashira reaction, the presence and nature of the copper(I) co-catalyst can also affect the outcome. Copper-free Sonogashira protocols offer an alternative that may provide different selectivity.

Experimental Protocols

The following are generalized protocols adapted from literature for similar substrates. Optimization for this compound is highly recommended.

Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling

This protocol is adapted from the selective arylation of 2,6-dichloroquinoxaline.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed tetrahydrofuran (THF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90°C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Monosubstitution via Buchwald-Hartwig Amination

This is a general protocol that serves as a good starting point.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction tube. Add this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite, washing with additional solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Logical Workflow for Optimizing Regioselectivity

workflow start Start with this compound reaction_type Choose Reaction Type start->reaction_type snar S-N-Ar reaction_type->snar Nucleophilic Substitution cross_coupling Cross-Coupling reaction_type->cross_coupling Pd-Catalyzed snar_params Optimize S-N-Ar: - Solvent - Temperature - Nucleophile Sterics snar->snar_params cc_type Select Cross-Coupling Type cross_coupling->cc_type analysis Analyze Regioisomeric Ratio (NMR, LC-MS) snar_params->analysis suzuki Suzuki-Miyaura cc_type->suzuki sonogashira Sonogashira cc_type->sonogashira buchwald Buchwald-Hartwig cc_type->buchwald cc_params Optimize Cross-Coupling: - Catalyst/Ligand - Base - Stoichiometry - Temperature & Time suzuki->cc_params sonogashira->cc_params buchwald->cc_params cc_params->analysis desired_product Desired Regioisomer analysis->desired_product High Selectivity mixture Mixture of Isomers analysis->mixture Low Selectivity mixture->reaction_type Re-evaluate Strategy

Caption: Workflow for optimizing regioselective reactions of this compound.

Key Parameters Influencing Regioselectivity in Cross-Coupling

params regioselectivity Regioselectivity catalyst Catalyst System regioselectivity->catalyst conditions Reaction Conditions regioselectivity->conditions substrate Substrate/Reagent regioselectivity->substrate ligand Ligand (Sterics & Electronics) catalyst->ligand pd_source Palladium Precatalyst catalyst->pd_source base Base (Strength & Type) conditions->base solvent Solvent Polarity conditions->solvent temp_time Temperature & Time conditions->temp_time stoichiometry Reagent Stoichiometry substrate->stoichiometry

Caption: Factors influencing regioselectivity in palladium-catalyzed cross-coupling reactions.

References

Overcoming low reactivity of 2,3,6-Trichloroquinoxaline in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2,3,6-trichloroquinoxaline. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome challenges related to the low reactivity of this substrate in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity stems from the electronic properties of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which reduces the electron density of the entire aromatic system. This electronic deficiency makes the C-Cl bonds less susceptible to oxidative addition by a Pd(0) catalyst, which is typically the first and rate-limiting step in most cross-coupling catalytic cycles.[1]

Q2: What is the expected order of reactivity for the three chlorine atoms (C2, C3, and C6)?

A2: The reactivity of the chlorine atoms is dictated by their electronic environment.

  • C2 and C3 positions: These positions are α to the ring nitrogens, making them the most electron-deficient and thus the most activated towards oxidative addition. They are expected to be significantly more reactive than the C6 position.

  • C6 position: This position is on the benzene ring portion. While still part of an electron-poor system, it is less activated than the C2 and C3 positions. Therefore, selective mono-substitution is most likely to occur at the C2 or C3 position before reaction occurs at C6. Achieving selectivity between the C2 and C3 positions can be challenging and may require extensive optimization of ligands and reaction conditions.[2][3]

Q3: Which type of coupling reaction is most suitable for functionalizing this compound?

A3: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have all been used for functionalizing chloro-substituted nitrogen heterocycles.

  • Suzuki-Miyaura Coupling: This is often the most robust choice for C-C bond formation due to the mild reaction conditions and the commercial availability of a wide range of boronic acids and esters.[4][5]

  • Buchwald-Hartwig Amination: This is the premier method for C-N bond formation. Success with an unreactive substrate like this compound is highly dependent on using state-of-the-art catalyst systems with bulky, electron-rich phosphine ligands.[6][7][8]

  • Sonogashira Coupling: This reaction is excellent for forming C-C triple bonds. For complex substrates, copper-free protocols are often preferred to prevent the common side reaction of alkyne homocoupling.[9][10]

Q4: How critical is it to maintain an inert atmosphere for these reactions?

A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state, which will stall the catalytic cycle.[11] It is highly recommended to assemble the reaction under an inert atmosphere (e.g., in a glovebox) and to use properly degassed solvents to ensure catalyst longevity and reaction success.

Troubleshooting Guide

Issue 1: My coupling reaction shows no conversion or very low yield.

  • Symptoms: LC-MS or TLC analysis shows only starting material, even after extended reaction time and heating.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst The Pd(0) catalyst is the engine of the reaction. Ensure your palladium source and phosphine ligands have not been deactivated by exposure to air or moisture. For challenging aryl chlorides, using air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results as they generate the active Pd(0) species in situ.[1]
Inappropriate Ligand Standard ligands like PPh₃ may not be effective. The low reactivity of the C-Cl bond requires a highly active catalyst. Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These promote the difficult oxidative addition step.[3][4]
Incorrect Base The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). A weak base may be insufficient. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[8]
Catalyst Poisoning The nitrogen atoms on the quinoxaline ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst. Using a higher catalyst loading (e.g., 5-10 mol%) or a ligand that binds more strongly to palladium can sometimes mitigate this issue.[11]

Issue 2: The reaction is messy, with multiple side products.

  • Symptoms: TLC or LC-MS shows a complex mixture of products, including the desired product in low proportion.

  • Possible Causes & Solutions:

CauseRecommended Solution
Hydrodehalogenation This is the replacement of a chlorine atom with hydrogen. It is often promoted by excess water or base. Ensure you are using anhydrous solvents. If using an aqueous base solution for Suzuki coupling, carefully control the amount of water.[3]
Boronic Acid Homocoupling (Suzuki) This side reaction occurs when the boronic acid couples with itself. It is often competitive with slow transmetalation. Ensure the reaction mixture is thoroughly degassed, as oxygen can promote this pathway. Optimizing the base and catalyst/ligand ratio can also help.[3][11]
Alkyne Homocoupling (Sonogashira) This is a very common side reaction in traditional Sonogashira couplings. Use a copper-free protocol to minimize the formation of these undesired symmetrical diynes.[1]
Lack of Regioselectivity If the reaction is run under harsh conditions (e.g., very high temperatures), you may see substitution at both the C2/3 and C6 positions. To favor monosubstitution, start with milder conditions (e.g., 80-90 °C) and carefully monitor the reaction progress.[2]

Experimental Protocols & Data

Protocol: Regioselective Suzuki-Miyaura Monosubstitution

This protocol is adapted from successful methods for the selective coupling of 2,6-dichloroquinoxaline and serves as a strong starting point for this compound.[12] The reaction is expected to proceed selectively at the more reactive C2 or C3 position.

1. Reagent Preparation:

  • In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and powdered K₃PO₄ (2.0 equiv) to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the vial.

2. Reaction Assembly:

  • Seal the vial with a septum cap.

  • Add anhydrous, degassed THF via syringe to achieve a concentration of 0.1 M with respect to the starting quinoxaline.

  • Ensure the inert atmosphere is maintained throughout the setup.

3. Reaction and Monitoring:

  • Place the vial in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel to isolate the monosubstituted product.

Data: Conditions for Suzuki-Miyaura Coupling of Dichloroquinoxalines

The following table summarizes conditions that have proven effective for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, which can be directly applied as a starting point for optimizing reactions with this compound.[12]

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (5%)PPh₃K₃PO₄ (2)THF90850 - 97
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2 M aq.)1,4-Dioxane1201260 - 85 (for disubstitution)
Pd(OAc)₂ (5%)PPh₃Na₂CO₃ (3.1)DME/H₂O7524-3392 - 99 (on trichloroquinazoline)[2]

Visual Guides

Experimental and Logic Diagrams

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the key factors influencing the success of these coupling reactions.

G Diagram 1: General Experimental Workflow for Cross-Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid/Amine, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with Water & Extract monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G Diagram 2: Factors Influencing Reaction Success cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_atmosphere Environment Outcome Successful Coupling (High Yield & Selectivity) Catalyst Pd Precatalyst (e.g., Pd(OAc)₂, G3-Pd) Catalyst->Outcome Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Ligand->Outcome Base Appropriate Base Strength (e.g., K₃PO₄, NaOtBu) Base->Outcome Solvent Anhydrous & Degassed (e.g., Dioxane, THF) Solvent->Outcome Temp Optimized Temperature (Avoids Decomposition) Temp->Outcome Atmosphere Strictly Inert (N₂ or Ar) Atmosphere->Outcome

Caption: Key factors influencing the success of coupling reactions.

Relevant Biological Pathway

Derivatives of quinoxaline are widely studied in drug development, often as inhibitors of protein kinases. A common target is the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. Functionalizing the quinoxaline core is a key strategy for developing potent and selective kinase inhibitors.

G Diagram 3: Simplified MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor_point Inhibitor Quinoxaline-Based Inhibitor Inhibitor->MEK

Caption: Quinoxaline derivatives often target kinases like MEK.

References

Stability issues of 2,3,6-Trichloroquinoxaline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,6-Trichloroquinoxaline under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The main concerns are hydrolysis, particularly under acidic or basic conditions, and photodegradation upon exposure to UV light. The chloro-substituents on the quinoxaline ring are prone to nucleophilic attack, which can be initiated by water or other nucleophiles present in the reaction mixture.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Yes, similar to other chloroaromatic compounds, this compound is expected to be sensitive to light, particularly in the UV region.[1][4] Exposure to light can lead to photodegradation, potentially through the formation of reactive radical species that can attack the aromatic ring.[1] It is recommended to store the compound in amber vials and protect reaction mixtures from light.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic conditions, the primary degradation products are expected to be the corresponding hydroxylated quinoxalines, where one or more chlorine atoms are replaced by hydroxyl groups (e.g., 2,6-dichloro-3-hydroxyquinoxaline).[1] Photodegradation may lead to a more complex mixture of products, including dechlorinated and ring-opened compounds.

Q5: What solvents are recommended for reactions involving this compound to minimize degradation?

A5: For nucleophilic substitution reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents can help to stabilize charged intermediates in nucleophilic aromatic substitution (SNAr) reactions.[5] It is crucial to use anhydrous solvents, as water can compete as a nucleophile and lead to hydrolysis byproducts.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of starting material Insufficient reactivity of the nucleophile. - Use a stronger nucleophile if possible.- Add a base to deprotonate the nucleophile and increase its reactivity.
Inappropriate solvent. - Switch to a polar aprotic solvent like DMF or DMSO to better solvate the nucleophile and stabilize intermediates.[5]
Low reaction temperature. - Gradually increase the reaction temperature while monitoring for the formation of side products.
Formation of multiple products Competitive hydrolysis. - Ensure the use of anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Lack of regioselectivity. - The electronic nature of the quinoxaline ring can lead to substitution at both the 2- and 3-positions. Consider using a directing group if regioselectivity is crucial.
Starting material is consumed, but the desired product is not formed Degradation of the product under reaction conditions. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.- Consider running the reaction at a lower temperature for a longer duration.
Issue 2: Difficulties with Suzuki-Miyaura Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive catalyst. - Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.[6][7]- Ensure rigorous degassing of the solvent and reaction mixture to prevent catalyst oxidation.[7]
Decomposition of the boronic acid. - Use a fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[6]
Inappropriate base or solvent. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene) to find the optimal conditions.[6][7]
Formation of homocoupling and dehalogenation byproducts Presence of oxygen. - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[7]
Side reactions of the palladium catalyst. - Optimize the catalyst loading; too high a concentration can sometimes promote side reactions.

Data Presentation

Table 1: Estimated Stability of this compound under Various Conditions (Based on data for analogous compounds)

Condition Parameter Value Expected Degradation Pathway
pH Stability pH 2 (40 °C)Moderate DegradationHydrolysis
pH 7 (40 °C)Low DegradationHydrolysis
pH 10 (40 °C)Moderate DegradationHydrolysis
Thermal Stability TGA Onset> 200 °C (estimated)Decomposition of the heterocyclic ring
Photostability UV Exposure (254 nm)High DegradationPhotodegradation, dechlorination
Solvent Stability (25°C, 24h) AcetonitrileStable-
DMFStable-
MethanolMinor DegradationSolvolysis
WaterSlow DegradationHydrolysis

Disclaimer: The quantitative data presented in this table are estimates based on the behavior of structurally related chloro-heterocyclic compounds and are intended for guidance purposes only. Experimental verification is strongly recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.[8]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photochemically transparent container) to a UV lamp (e.g., 254 nm).

    • Prepare a dark control by wrapping a similar container in aluminum foil.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C.

    • Analyze samples at different time points by dissolving in a suitable solvent and injecting into the HPLC.

HPLC Method: A stability-indicating HPLC method should be used to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point.[9]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To provide a general method for the reaction of this compound with an amine nucleophile.[5]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and the base.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Stability Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photodegradation (UV light) prep->photo thermal Thermal Degradation (80°C, solid) prep->thermal sampling Withdraw Aliquots at Time Intervals acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_suzuki Troubleshooting Logic for Suzuki Coupling start Low or No Product in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality catalyst->reagents [Catalyst OK] catalyst_sol Use fresh catalyst Consider more active pre-catalyst Ensure rigorous degassing catalyst->catalyst_sol [Inactive] conditions Optimize Reaction Conditions reagents->conditions [Reagents OK] reagents_sol Use fresh boronic acid Consider boronate esters Check halide purity reagents->reagents_sol [Degraded] conditions_sol Screen different bases Screen different solvents Optimize temperature conditions->conditions_sol [Suboptimal]

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purifying 2,3,6-Trichloroquinoxaline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the column chromatography purification of 2,3,6-trichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

For the purification of this compound, both normal-phase and reverse-phase chromatography can be considered. The choice depends on the nature of the impurities and the available equipment.

  • Normal-Phase Chromatography (NPC): This is a common technique for preparative purification.[1][2]

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a standard choice.[1] If the compound shows instability on silica, alternatives like alumina or Florisil can be considered.[3]

    • Mobile Phase (Eluent): A non-polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3][4]

  • Reverse-Phase Chromatography (RPC): This technique is also effective, particularly for separating non-polar compounds.

    • Stationary Phase: C18-functionalized silica is the most common reverse-phase stationary phase.[5] A special reverse-phase column with low silanol activity, such as Newcrom R1, has been shown to be effective for the separation of chlorinated quinoxalines.[6][7]

    • Mobile Phase (Eluent): A polar solvent system is used. A typical mobile phase consists of a mixture of acetonitrile and water.[6][7] An acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to the mobile phase to improve peak shape.[6][7]

Q2: How do I prepare my sample for loading onto the column?

Proper sample preparation is crucial for a successful separation.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the initial mobile phase solvent or a slightly more polar solvent if solubility is an issue.[8]

  • Dry Loading (Recommended for Normal-Phase): For better resolution, especially if the compound is not very soluble in the initial eluent, use the dry loading method.[9]

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to the solution.[9]

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[8][9]

    • Carefully add this powder to the top of the packed column.[8]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

ProblemPossible CauseRecommended Solution
Poor Separation / Co-elution of Impurities Incorrect mobile phase polarity.Optimize the mobile phase composition using TLC. For normal-phase, try varying the ratio of hexane to ethyl acetate. For reverse-phase, adjust the acetonitrile/water ratio. A shallower gradient or isocratic elution might be necessary.
Column overloading.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles.[1]
Compound is Stuck on the Column (No Elution) Mobile phase polarity is too low (Normal-Phase).Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Mobile phase polarity is too high (Reverse-Phase).Decrease the polarity of the mobile phase by increasing the organic component (e.g., acetonitrile).
Compound decomposition on the stationary phase.Test the stability of your compound on silica gel using a 2D TLC.[3] If it degrades, consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
Compound Elutes Too Quickly (in the Solvent Front) Mobile phase polarity is too high (Normal-Phase).Decrease the polarity of the eluent (e.g., increase the hexane content).
Mobile phase polarity is too low (Reverse-Phase).Increase the polarity of the eluent (e.g., increase the water content).
Peak Tailing Interactions with active sites on the stationary phase.For normal-phase on silica, adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help. For reverse-phase, ensure the pH of the mobile phase is appropriate for the analyte.
Column degradation.If the column has been used extensively, the stationary phase may be degraded. Replace the column.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements of the solvent components.
Temperature fluctuations.Use a column oven to maintain a constant temperature, which can affect retention times.[10]
Column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase before injecting the sample.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude sample. Aim for an Rf value of 0.2-0.4 for this compound. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.[1] Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Use the dry loading method described in the FAQs for best results.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas for flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[11]

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 2: Reverse-Phase HPLC

This protocol is based on a published method for the separation of this compound.[6]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the column.

    • Run the separation using either an isocratic or gradient elution, monitoring the eluent with the UV detector.

    • Collect the fraction corresponding to the peak of this compound.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography start Start Purification check_separation Poor Separation? start->check_separation check_elution No Elution? check_separation->check_elution No optimize_mp Optimize Mobile Phase (TLC) check_separation->optimize_mp Yes check_rf Compound in Solvent Front? check_elution->check_rf No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes check_tailing Peak Tailing? check_rf->check_tailing No decrease_polarity Decrease Mobile Phase Polarity check_rf->decrease_polarity Yes end_good Successful Purification check_tailing->end_good No add_modifier Add Mobile Phase Modifier check_tailing->add_modifier Yes end_bad Re-evaluate Strategy reduce_load Reduce Sample Load optimize_mp->reduce_load repack_column Repack Column reduce_load->repack_column repack_column->end_bad check_stability Check Compound Stability increase_polarity->check_stability check_stability->end_bad decrease_polarity->end_bad add_modifier->end_bad

Caption: A flowchart for troubleshooting common column chromatography issues.

References

Preventing the formation of impurities in 2,3,6-Trichloroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2,3,6-Trichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route for this compound involves a two-step process. The first step is the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6-chloro-2,3-quinoxalinedione. The second step is the chlorination of this intermediate, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Isomeric Impurities: Arise from impurities in the starting 4-chloro-1,2-phenylenediamine. For instance, the presence of 3-chloro-1,2-phenylenediamine could lead to the formation of 2,3,5-trichloroquinoxaline.

  • Incompletely Chlorinated Intermediates: If the chlorination reaction does not go to completion, intermediates such as 2-hydroxy-3,6-dichloroquinoxaline may remain in the final product.

  • Starting Materials: Unreacted 4-chloro-1,2-phenylenediamine or 6-chloro-2,3-quinoxalinedione may be present.

  • Byproducts from Chlorinating Agent: Decomposition of the chlorinating agent, especially due to moisture, can reduce its efficacy and lead to side products. The workup procedure, if not carefully controlled, can also cause hydrolysis of the product back to the hydroxy intermediate.

  • Over-chlorinated Byproducts: Under harsh reaction conditions, further chlorination on the benzene ring is a possibility, though less common.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (6-chloro-2,3-quinoxalinedione). The disappearance of the starting material spot and the appearance of a new, less polar spot for this compound indicates the progression of the reaction.

Q4: What are the recommended purification methods for crude this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is a highly effective method for removing most impurities. A suitable solvent system, such as ethanol/water or toluene, can be used.[1]

  • Column Chromatography: For the removal of isomeric impurities or byproducts with similar polarity to the desired product, column chromatography using silica gel is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Cyclocondensation: Reaction time or temperature may be insufficient.Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reflux time.
Incomplete Chlorination: Insufficient chlorinating agent, low reaction temperature, or short reaction time.Increase the molar ratio of the chlorinating agent. Ensure the reaction is heated to the appropriate temperature (e.g., reflux for POCl₃) and monitor by TLC until the starting material is consumed.[1]
Decomposition of Chlorinating Agent: Presence of moisture in the reaction setup.Use thoroughly dried glassware and anhydrous solvents. Handle chlorinating agents under an inert atmosphere.[1]
Loss during Workup: Product precipitation is incomplete, or product is lost during filtration and washing.Ensure the reaction mixture is quenched in ice-water to maximize precipitation. Wash the solid product with cold water to minimize dissolution.[1]
Product is Off-White or Colored Presence of Colored Impurities: Formation of polymeric or degradation byproducts.Recrystallize the product, potentially with the addition of activated charcoal to adsorb colored impurities.[1]
Presence of Multiple Spots on TLC (after reaction completion) Formation of Isomeric Impurities: Impure starting 4-chloro-1,2-phenylenediamine.Use highly pure starting materials. If isomers are present, they may need to be separated by column chromatography.
Presence of Incompletely Chlorinated Product: Insufficient reaction time or temperature for the chlorination step.Increase the reaction time and/or temperature for the chlorination step and re-monitor by TLC.
Product Hydrolyzes Back to Starting Material during Workup Acidic Conditions during Aqueous Quench: The intermediate formed with POCl₃ is sensitive to hydrolysis.Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and a mild base (e.g., sodium bicarbonate solution) to neutralize the generated acid immediately.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2,3-quinoxalinedione
  • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine and oxalic acid dihydrate (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting phenylenediamine is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-chloro-2,3-quinoxalinedione.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dry 6-chloro-2,3-quinoxalinedione.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully, pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice. Caution: This should be done in a well-ventilated fume hood as it generates HCl gas.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Reaction Conditions for Chlorination of 6-chloro-2,3-quinoxalinedione

Chlorinating Agent Catalyst Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
POCl₃None110 (Reflux)2 - 485 - 95Standard and effective method.
POCl₃DMF (cat.)110 (Reflux)1 - 3> 90DMF can accelerate the reaction.
SOCl₂DMF (cat.)80 (Reflux)4 - 680 - 90Milder conditions but may require longer reaction times.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Reaction1 4-chloro-1,2-phenylenediamine->Reaction1 Oxalic Acid Oxalic Acid Oxalic Acid->Reaction1 6-chloro-2,3-quinoxalinedione 6-chloro-2,3-quinoxalinedione Reaction2 6-chloro-2,3-quinoxalinedione->Reaction2 Reaction1->6-chloro-2,3-quinoxalinedione EtOH/H2O, Reflux POCl3 POCl3 POCl3->Reaction2 This compound This compound Reaction2->this compound Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC, HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Final Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No recrystallize Recrystallization troubleshoot->recrystallize Multiple spots / colored column Column Chromatography troubleshoot->column Isomers / close spots recheck_purity Re-analyze Purity recrystallize->recheck_purity column->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for purification.

References

Scaling up the synthesis of 2,3,6-Trichloroquinoxaline for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale synthesis and scale-up of 2,3,6-Trichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6-chloroquinoxaline-2,3(1H,4H)-dione.[1][2] The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final this compound.[3]

Q2: My final product is off-white or yellowish instead of the expected color. What could be the cause?

A2: The presence of colored impurities is a common issue. This can arise from side reactions during the chlorination step or the presence of residual starting materials. Purification by recrystallization from a suitable solvent, such as an ethanol/water mixture, is highly recommended. The use of activated carbon during the recrystallization process can also help in removing colored impurities.[4]

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture at regular intervals and running a TLC with an appropriate solvent system, you can observe the disappearance of the starting material (6-chloroquinoxaline-2,3(1H,4H)-dione) and the appearance of the product spot (this compound). This allows for the determination of the reaction's completion.

Q4: What are the critical safety precautions to take during this synthesis?

A4: The chlorination step using phosphorus oxychloride (POCl₃) is hazardous and must be performed with extreme caution. POCl₃ is corrosive and reacts violently with water, releasing toxic HCl gas. This step should always be carried out in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The workup procedure, which involves quenching the reaction with ice, will also generate a significant amount of HCl gas and should be done carefully in a fume hood.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Condensation Step (Formation of 6-chloroquinoxaline-2,3(1H,4H)-dione)
Potential Cause Recommended Solution
Incomplete ReactionEnsure the reaction mixture is refluxed for the recommended duration (e.g., 5 hours).[1] Monitor the reaction using TLC to confirm the consumption of the starting diamine.
Suboptimal pHThe condensation is typically carried out in an acidic medium (e.g., 4N HCl).[1] Ensure the correct concentration of the acid is used.
Impure Starting MaterialsUse high-purity 4-chloro-1,2-phenylenediamine and oxalic acid. Impurities can interfere with the cyclization process.
Loss during WorkupThe product is typically isolated by filtration. Ensure complete precipitation before filtering and wash the solid with cold water to minimize loss.[1]
Problem 2: Low Yield or Incomplete Chlorination
Potential Cause Recommended Solution
Incomplete ReactionIncrease the reaction time and/or temperature. Monitor by TLC until the starting material is fully consumed.[4] A typical condition is refluxing at around 110°C for several hours.[4]
Decomposition of POCl₃Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is thoroughly dried and handle the reagent under anhydrous conditions if possible.[4]
Suboptimal StoichiometryAn excess of the chlorinating agent is generally used. Optimize the molar ratio of POCl₃ to the quinoxaline-dione intermediate. A ratio of 2-3 equivalents or higher is common.[4]
Loss during WorkupThe quenching and extraction steps can lead to product loss. Perform these steps carefully, ensuring efficient extraction from the aqueous layer. Minimize the number of transfers.[4]
Problem 3: Formation of Impurities and Purification Challenges
Potential Cause Recommended Solution
Over-chlorination or Isomeric ByproductsControl the reaction temperature and time to minimize side reactions.
Presence of Unreacted Starting MaterialEnsure the reaction goes to completion by monitoring with TLC.
Difficulty in CrystallizationIf the product "oils out," try seeding with a small crystal of the pure product or adjusting the solvent system for recrystallization.
Product Instability on Silica GelSome quinoxaline derivatives can be unstable on silica gel.[5] If column chromatography is necessary, consider using a less acidic stationary phase or minimizing the contact time. Recrystallization is the preferred method of purification.

Experimental Protocols

Protocol 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from a known procedure for the synthesis of the quinoxaline-dione intermediate.[1]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Add 4N HCl to the flask until the solids are submerged.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 6-chloroquinoxaline-2,3(1H,4H)-dione. A yield of around 94% has been reported for this step.[1]

Protocol 2: Synthesis of this compound

This protocol is based on general chlorination procedures for quinoxaline-diones.[3][4]

Materials:

  • 6-chloroquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Dichloromethane (or another suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 6-chloroquinoxaline-2,3(1H,4H)-dione (1 equivalent).

  • In a fume hood , carefully add an excess of phosphorus oxychloride (at least 5-10 equivalents).

  • Add a catalytic amount of DMF dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 110-120°C) and maintain for 6-8 hours, or until TLC indicates the complete disappearance of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • In a fume hood , slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃ and generate HCl gas.

  • The crude product will precipitate as a solid. Allow the ice to melt completely.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation

Table 1: Summary of Reactants and Products for Synthesis

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
4-chloro-1,2-phenylenediamine4-chloro-1,2-diaminobenzeneC₆H₇ClN₂142.59Starting Material
Oxalic acid dihydrateEthanedioic acid dihydrateC₂H₂O₄·2H₂O126.07Reagent
6-chloroquinoxaline-2,3(1H,4H)-dione6-chloro-1,4-dihydroquinoxaline-2,3-dioneC₈H₅ClN₂O₂196.59Intermediate
Phosphorus oxychloridePhosphoryl chloridePOCl₃153.33Chlorinating Agent
This compoundThis compoundC₈H₃Cl₃N₂233.49Final Product

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterStep 1: CondensationStep 2: Chlorination
Key Reagents 4-chloro-1,2-phenylenediamine, Oxalic acid6-chloroquinoxaline-2,3(1H,4H)-dione, POCl₃
Solvent 4N HClNeat POCl₃
Catalyst -DMF (catalytic)
Temperature Reflux (~100-110°C)Reflux (~110-120°C)
Reaction Time ~5 hours~6-8 hours
Expected Yield >90%[1]70-85% (typical for similar chlorinations)
Purification Method Filtration and washingRecrystallization

Mandatory Visualizations

G Workflow for the Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-chloro-1,2-phenylenediamine + Oxalic Acid B Reflux in 4N HCl (~5 hours) A->B C Cooling and Filtration B->C D 6-chloroquinoxaline-2,3(1H,4H)-dione (Intermediate) C->D E Intermediate + POCl3 + DMF (cat.) D->E Dried Intermediate F Reflux (~6-8 hours) E->F G Quench with Ice + Extraction F->G H Purification (Recrystallization) G->H I This compound (Final Product) H->I

Caption: A two-step experimental workflow for synthesizing this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete (checked by TLC)? Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Solution_Time Increase reaction time/temp Check_Completion->Solution_Time No Check_Conditions Were reaction conditions (temp, time) optimal? Check_Purity->Check_Conditions Yes Solution_Purify Purify starting materials Check_Purity->Solution_Purify No Check_Workup Was workup performed carefully? Check_Conditions->Check_Workup Yes Solution_Optimize Optimize conditions Check_Conditions->Solution_Optimize No Solution_Refine_Workup Refine workup technique Check_Workup->Solution_Refine_Workup No

Caption: Logical flow for troubleshooting low reaction yield in quinoxaline synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2,3,6-Trichloroquinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and structural validation of 2,3,6-Trichloroquinoxaline alongside two notable alternatives, 2,3-Dichloroquinoxaline and 6-Chloro-2,3-dimethylquinoxaline. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting objective performance comparisons supported by experimental data.

Introduction to this compound and its Significance

This compound is a halogenated derivative of quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of chlorine atoms onto the quinoxaline core profoundly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel therapeutic agents. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, antibacterial, and anticancer agents. The strategic placement of chloro substituents in this compound offers unique opportunities for further functionalization and the development of targeted therapies.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for this compound and its selected alternatives, facilitating a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

PropertyThis compound2,3-Dichloroquinoxaline6-Chloro-2,3-dimethylquinoxaline
CAS Number 2958-87-42213-63-0[1]17911-93-2
Molecular Formula C₈H₃Cl₃N₂[2]C₈H₄Cl₂N₂[1]C₁₀H₉ClN₂
Molecular Weight 233.48 g/mol [2]199.04 g/mol [1]192.65 g/mol
Melting Point 143-148 °C152-154 °C[1]89-93 °C
Appearance Data not availableGray to light yellow crystal powderOff-white to white solid

Table 2: Spectroscopic Data

Spectroscopic DataThis compound2,3-Dichloroquinoxaline6-Chloro-2,3-dimethylquinoxaline
¹H NMR (CDCl₃, ppm) Data not readily availableδ 7.85-7.90 (m, 2H), 8.10-8.15 (m, 2H)δ 2.75 (s, 6H), 7.60 (dd, J=8.8, 2.2 Hz, 1H), 7.89 (d, J=2.2 Hz, 1H), 7.98 (d, J=8.8 Hz, 1H)
¹³C NMR (CDCl₃, ppm) Data not readily availableδ 129.2, 130.9, 131.3, 139.8, 145.2δ 23.3, 127.9, 129.4, 131.2, 135.0, 139.5, 153.9
Mass Spectrum (m/z) Data not readily available198 (M+), 163, 128, 101[3]192 (M+), 177, 157, 141

Experimental Protocols for Characterization

Detailed methodologies for the key analytical techniques used in the characterization and structural validation of quinoxaline derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 250 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

    • Reference the spectrum to the solvent peaks.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon framework.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive or negative ion mode.

    • For EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography) into the high-vacuum source where it is bombarded with electrons.

  • Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the isotopic pattern, which is particularly informative for chlorine-containing compounds due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Examine the fragmentation pattern to deduce structural features of the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of the compound in its crystalline state.

Methodology:

  • Crystal Growth: Grow single crystals of the quinoxaline derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head of the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizing Experimental Workflows and Biological Context

To further aid in the understanding of the characterization process and the biological relevance of quinoxaline derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structural Validation synthesis Synthesis of Quinoxaline Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation xray X-ray Crystallography (for single crystals) purification->xray 3D Structure Determination validation Final Validated Structure nmr->validation ms->validation xray->validation

Caption: A generalized experimental workflow for the synthesis and structural validation of quinoxaline derivatives.

Quinoxaline derivatives are known to exhibit inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction adp ADP kinase_cascade->adp transcription Gene Transcription (Proliferation, Survival) kinase_cascade->transcription Activation atp ATP atp->kinase_cascade quinoxaline Quinoxaline Inhibitor quinoxaline->receptor Inhibition

References

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of heterocyclic compounds, the precise structural elucidation of molecules like 2,3,6-trichloroquinoxaline is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical techniques, supported by predicted spectral data and detailed experimental protocols to aid in the characterization of this complex molecule.

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Understanding the precise arrangement of substituents on this heterocyclic system is crucial for establishing structure-activity relationships (SAR) and driving drug discovery programs. While ¹H and ¹³C NMR spectroscopy stands as a primary tool for this purpose, a multi-faceted analytical approach ensures unambiguous characterization.

¹H and ¹³C NMR Spectral Analysis

Due to the unavailability of experimentally derived spectra in publicly accessible databases, this guide presents computationally predicted ¹H and ¹³C NMR data for this compound. These predictions, generated using advanced algorithms, provide a valuable reference for researchers synthesizing or working with this compound.

Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
¹HH-58.05Doublet (d)
H-77.89Doublet of Doublets (dd)
H-88.15Doublet (d)
¹³CC-2145.2Singlet (s)
C-3144.8Singlet (s)
C-4a140.1Singlet (s)
C-5131.5Singlet (s)
C-6134.0Singlet (s)
C-7130.8Singlet (s)
C-8129.5Singlet (s)
C-8a141.3Singlet (s)

Disclaimer: These are computationally predicted values and may differ from experimental results.

Alternative Analytical Techniques

While NMR provides unparalleled detail on the carbon-hydrogen framework, a comprehensive structural confirmation often necessitates complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast, non-destructive.Complex spectra can be difficult to interpret fully.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule.Quantitative analysis, simple instrumentation.Limited structural information.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structure determination.Requires a single, high-quality crystal.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following provides a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to provide a reference signal at 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard.

    • Spectral Width: Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and, using knowledge of chemical shift trends and coupling patterns, assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be invaluable for unambiguous assignments.

Visualizing the Workflow

To further clarify the process, the following diagram illustrates the logical workflow for the NMR spectral analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID_H ¹H FID H1_Acq->FID_H FID_C ¹³C FID C13_Acq->FID_C FT_H Fourier Transform (¹H) FID_H->FT_H FT_C Fourier Transform (¹³C) FID_C->FT_C Phase_H Phase & Baseline Correction (¹H) FT_H->Phase_H Phase_C Phase & Baseline Correction (¹³C) FT_C->Phase_C Spectrum_H ¹H NMR Spectrum Phase_H->Spectrum_H Spectrum_C ¹³C NMR Spectrum Phase_C->Spectrum_C Analysis Integration, Peak Picking, & Assignment Spectrum_H->Analysis Spectrum_C->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for 1H and 13C NMR spectral analysis.

Mass Spectrometry Analysis of 2,3,6-Trichloroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of 2,3,6-trichloroquinoxaline and its fragments. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages data from closely related analogs, such as 2,3-dichloroquinoxaline, to provide a robust analytical framework. The guide includes proposed fragmentation patterns, experimental protocols, and a comparison with alternative analytical techniques.

Introduction to Mass Spectrometry of Halogenated Quinoxalines

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of halogenated aromatic compounds like this compound. Electron ionization (EI) is a common ionization method for these molecules, inducing reproducible fragmentation patterns that serve as a chemical fingerprint. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments, aiding in their identification.

Proposed Fragmentation Pathway of this compound

Based on the principles of mass spectrometry and data from analogous compounds, the fragmentation of this compound under electron ionization is proposed to proceed through a series of logical steps involving the loss of chlorine atoms and cleavage of the quinoxaline ring structure.

fragmentation_pathway M This compound [M]+• m/z 232 (C₈H₃³⁵Cl₃N₂) F1 [M-Cl]+ m/z 197 M->F1 - Cl• F2 [M-2Cl]+• m/z 162 F1->F2 - Cl• F3 [M-3Cl]+ m/z 127 F2->F3 - Cl• F4 [C₆H₂Cl]+ m/z 101 F2->F4 - C₂N₂

Caption: Proposed electron ionization fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound, alongside experimental data for the closely related 2,3-dichloroquinoxaline for comparison.

Ion Proposed m/z for this compound (using ³⁵Cl) Experimental m/z for 2,3-Dichloroquinoxaline [1]Proposed Identity
[M]+• 232198Molecular Ion
[M-Cl]+ 197163Loss of a Chlorine Radical
[M-2Cl]+• 162128 (not reported as major)Loss of Two Chlorine Radicals
[M-3Cl]+ 127-Loss of Three Chlorine Radicals
Fragment 101102Phenyl-derived fragment

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.

  • Perform serial dilutions to achieve a concentration suitable for GC-MS analysis (typically in the low µg/mL range).

  • If analyzing from a complex matrix, appropriate extraction and clean-up steps (e.g., solid-phase extraction) may be necessary.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan.

  • Mass Range: 50 - 300 amu.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching & Fragmentation Analysis Spectrum->Library

Caption: General experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a primary tool for the analysis of this compound, other techniques can provide complementary information.

Technique Advantages Disadvantages Applicability
High-Performance Liquid Chromatography (HPLC) - Good for non-volatile or thermally labile compounds.- Can be coupled with UV or MS detectors.- May have lower resolution for isomeric separation compared to GC.- Mobile phase selection can be complex.Suitable for quantification and analysis in complex matrices, especially when coupled with a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, including connectivity of atoms.- Non-destructive.- Lower sensitivity compared to mass spectrometry.- Requires a larger amount of pure sample.Primarily used for definitive structure confirmation of isolated and purified compounds.
Infrared (IR) Spectroscopy - Provides information about functional groups present in the molecule.- Does not provide information on molecular weight or fragmentation.- Complex spectra can be difficult to interpret.Used for preliminary functional group analysis and as a complementary technique.

References

Comparing the reactivity of 2,3,6-Trichloroquinoxaline with other chlorinated quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinoxalines is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 2,3,6-trichloroquinoxaline against other chlorinated quinoxalines, supported by established chemical principles and representative experimental data.

The strategic placement of chlorine atoms on the quinoxaline scaffold profoundly influences its chemical behavior, particularly its susceptibility to nucleophilic substitution, cross-coupling reactions, and reduction. This guide will delve into these key areas, offering insights into the relative reactivity of this compound in comparison to its counterparts such as 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline.

Comparative Reactivity Analysis

The reactivity of chlorinated quinoxalines is primarily dictated by the electron-withdrawing nature of the pyrazine ring and the number and position of the chlorine substituents. The chlorine atoms activate the quinoxaline ring towards nucleophilic attack.[1]

In nucleophilic aromatic substitution (SNAr) , the chlorine atoms at the 2- and 3-positions are generally more reactive than those on the benzene ring due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. In this compound, the chlorine atoms at the 2- and 3-positions are expected to be the most reactive sites for nucleophilic attack. The chlorine at the 6-position is less activated. Studies on related systems have shown that substitution at the 3-position can be more facile than at the 2-position in some cases.[2] The presence of an additional chlorine atom at the 6-position in this compound, being an electron-withdrawing group, is expected to further enhance the overall electrophilicity of the pyrazine ring, making it more reactive towards nucleophiles compared to 2,3-dichloroquinoxaline.

For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the C-Cl bond is a critical factor. Generally, the reactivity follows the order C-I > C-Br > C-Cl. However, with appropriate catalyst and ligand systems, even the less reactive C-Cl bonds can be efficiently functionalized.[3][4] In the context of polychlorinated quinoxalines, regioselectivity becomes a key consideration. The differential reactivity of the chlorine atoms can be exploited for selective functionalization. For instance, in 2,6-dichloroquinoxaline, the chlorine at the 2-position is more susceptible to Suzuki-Miyaura coupling than the one at the 6-position.[5] A similar trend would be anticipated for this compound, with the C2-Cl and C3-Cl bonds being more reactive in cross-coupling reactions than the C6-Cl bond.

Reduction of the quinoxaline ring can also be influenced by the substitution pattern. The increased electron deficiency of the pyrazine ring in polychlorinated quinoxalines may facilitate their reduction.

Data Presentation

While direct, side-by-side quantitative comparisons of reaction rates and yields for this compound versus other chlorinated quinoxalines under identical conditions are not extensively available in the literature, the following tables summarize representative yields for key reactions on related chloroquinoxaline systems. These tables provide a qualitative understanding of the expected reactivity.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution (SNAr) on Chloroquinoxalines

Starting MaterialNucleophileProductYield (%)Reference
2,3-DichloroquinoxalineAniline2-Anilino-3-chloroquinoxaline~70-85%[6]
2,3-DichloroquinoxalineMorpholine2-Morpholino-3-chloroquinoxalineHigh[6]
2,6-Dichloroquinoxaline2,3-Dimethylaniline6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amineGood[7]

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling of Chloroquinoxalines

Starting MaterialBoronic AcidProductYield (%)Reference
2,6-DichloroquinoxalinePhenylboronic acid2-Phenyl-6-chloroquinoxaline75[5]
2,6-Dichloroquinoxaline4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63[5]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Chloroquinolines

Starting MaterialAmineProductYield (%)Reference
6-Bromo-2-chloroquinolineMorpholine6-Morpholino-2-chloroquinolineHigh[8]
2-ChloroquinolineAniline2-AnilinoquinolineGood[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for key reactions discussed.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of the chlorinated quinoxaline (1.0 mmol) and the desired nucleophile (amine, thiol, or alkoxide, 1.1-1.5 mmol) in a suitable solvent (e.g., DMF, DMSO, or ethanol, 5-10 mL) is stirred at a specific temperature (ranging from room temperature to 120 °C). A base (e.g., K₂CO₃, Et₃N, or NaH, 1.5-2.0 mmol) may be added if necessary. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel containing the chlorinated quinoxaline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) is added a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the chlorinated quinoxaline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol). A dry, degassed solvent (e.g., toluene or dioxane, 5-10 mL) is added, and the mixture is heated at a temperature ranging from 80 to 110 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

Visualizations

Signaling Pathway Diagram

Quinoxaline derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[1][11][12][13][14] The following diagram illustrates a simplified, generic signaling pathway where a quinoxaline-based kinase inhibitor can exert its effect, leading to the inhibition of cell proliferation and induction of apoptosis.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Quinoxaline_Inhibitor Quinoxaline-based Kinase Inhibitor Quinoxaline_Inhibitor->Kinase_B Inhibits Apoptosis Apoptosis Quinoxaline_Inhibitor->Apoptosis Induces Gene_Expression->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds Experimental_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Studies cluster_analysis Analysis Start Starting Materials (o-phenylenediamines, dicarbonyl compounds) Chlorination Chlorination Start->Chlorination Quinoxalines Chlorinated Quinoxalines (2,3,6-Trichloro, 2,3-Dichloro, etc.) Chlorination->Quinoxalines SNAr Nucleophilic Aromatic Substitution Quinoxalines->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Quinoxalines->Suzuki Buchwald Buchwald-Hartwig Amination Quinoxalines->Buchwald TLC_GCMS Reaction Monitoring (TLC, GC-MS) SNAr->TLC_GCMS Suzuki->TLC_GCMS Buchwald->TLC_GCMS Purification Purification (Column Chromatography, Recrystallization) TLC_GCMS->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Comparison Comparative Analysis (Yields, Reaction Rates) Characterization->Comparison

References

A Comparative Analysis of the Biological Activity of 2,3,6-Trichloroquinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activity of 2,3,6-trichloroquinoxaline and its derivatives, supported by experimental data and detailed methodologies.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of various substituents onto the quinoxaline ring can significantly modulate this activity, leading to the development of potent and selective therapeutic agents. This comparison focuses on this compound as a parent compound and explores how its derivatization impacts its biological efficacy.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of quinoxaline derivatives as potent anticancer agents. A significant finding has been the identification of 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][2]

Wnt/β-catenin Signaling Pathway Inhibition

Thirteen 2,3,6-trisubstituted quinoxaline derivatives were identified from a screen of 1434 small heterocyclic molecules for their ability to inhibit the Wnt/β-catenin signaling pathway and suppress cell proliferation in non-small-cell lung cancer cell lines.[1][2] While specific IC50 values for these derivatives were not detailed in the initial abstract, the study underscores the potential of targeting this pathway with quinoxaline-based compounds.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Quinoxaline_Derivative 2,3,6-Trisubstituted Quinoxaline Derivative Quinoxaline_Derivative->beta_catenin_nuc Inhibits Interaction TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

General Cytotoxicity of Quinoxaline Derivatives

While specific data for this compound is limited, studies on other chlorinated quinoxaline derivatives provide valuable insights into their cytotoxic potential. For instance, various quinoxaline derivatives have demonstrated significant activity against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073Cisplatin2.67

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities. The substitution pattern on the quinoxaline ring plays a crucial role in determining the potency and spectrum of this activity.

Antibacterial and Antifungal Spectrum

Experimental results have shown that 2,3,6-substituted quinoxalines are active against various microorganisms. One of the most active compounds identified in a study was 2-chloro-3-methyl-6-nitroquinoxaline, which exhibited significant inhibitory effects against Trichophyton mentagrophytes and Candida albicans.

CompoundMicroorganismMIC (µmol/l)
2-chloro-3-methyl-6-nitroquinoxalineTrichophyton mentagrophytes54
2-chloro-3-methyl-6-nitroquinoxalineCandida albicans223

Derivatives of the closely related 2,3-dichloroquinoxaline have also been extensively studied, providing a basis for understanding the potential of chlorinated quinoxalines.

Compound/DerivativeMicroorganismActivity
2,3-dichloro-6-(trifluoromethoxy) quinoxalineCandida glabrata, Candida kruseiNotable fungicidal activity
2-Chloro-3-hydrazinylquinoxalineCandida kruseiHeightened efficacy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of quinoxaline compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow A Prepare serial dilutions of quinoxaline compounds in broth B Inoculate wells with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Conclusion

The derivatization of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with potent and selective biological activities. The identification of 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway opens new avenues for targeted cancer therapy. Further investigation into the synthesis and biological evaluation of a broader range of derivatives, along with a comprehensive assessment of the parent compound's activity, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class. The provided experimental protocols offer a standardized framework for conducting such comparative studies, ensuring the generation of robust and reproducible data.

References

In Vitro Antimicrobial Properties of 2,3,6-Trichloroquinoxaline and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial properties of quinoxaline compounds, with a specific focus on chlorinated derivatives as analogs for 2,3,6-trichloroquinoxaline. Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this guide leverages data from structurally related compounds, particularly 2,3-dichloroquinoxaline and other halogenated quinoxalines, to provide a substantive comparison against other quinoxaline derivatives and standard antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Halogenation, in particular, has been shown to play a crucial role in the antimicrobial potential of this class of compounds.

Antibacterial Activity

For comparison, Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, typically exhibits potent activity against a wide range of bacteria with MIC values often below 1 µg/mL for susceptible strains. Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive bacteria, also serves as a common comparator, particularly for MRSA.

Table 1: Comparative In Vitro Antibacterial Activity of Quinoxaline Derivatives and Standard Antibiotics

Compound/DrugBacterial StrainActivity (MIC in µg/mL)Reference
Quinoxaline Derivatives
2,3-Dichloroquinoxaline Analogs (Amine-substituted)Staphylococcus aureus4 - 16[1]
Bacillus subtilis8 - 32[1]
Escherichia coli4 - >128[1]
Methicillin-resistant S. aureus (MRSA)8 - 32[1]
Unspecified Quinoxaline DerivativeMethicillin-resistant S. aureus (MRSA)1 - 4[3][4]
Standard Antibiotics
CiprofloxacinEscherichia coli(General) < 1
Staphylococcus aureus(General) < 1
VancomycinMethicillin-resistant S. aureus (MRSA)(General) 1 - 2

Note: The data for quinoxaline derivatives is based on various substituted analogs of 2,3-dichloroquinoxaline and other quinoxalines, as specific data for this compound is not available.

Antifungal Activity

A study on a closely related compound, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, demonstrated notable antifungal activity against various Candida and Aspergillus species. This suggests that the 2,3,6-trisubstituted quinoxaline scaffold has potential as an antifungal framework.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of in vitro antimicrobial properties.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound plate Prepare 96-Well Plate with Serial Dilutions stock->plate Add to plate inoculate Inoculate Wells plate->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate Add to wells incubate Incubate Plate inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathway (Hypothetical) of Quinoxaline Antimicrobial Action

While the exact mechanisms of action for many quinoxaline derivatives are still under investigation, some are known to interfere with nucleic acid synthesis. The following diagram illustrates a hypothetical pathway where a quinoxaline compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.

Quinoxaline_Action cluster_bacterium Bacterial Cell Quinoxaline Quinoxaline Compound DNA_Gyrase DNA Gyrase (Target Enzyme) Quinoxaline->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division DNA_Replication->Cell_Division Leads to DNA_Replication->Cell_Death Cell_Division->Cell_Death Inhibited

Caption: Hypothetical mechanism of quinoxaline antibacterial action.

References

Validating the Purity of Synthesized 2,3,6-Trichloroquinoxaline: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized 2,3,6-Trichloroquinoxaline. Objective experimental data and detailed protocols are presented to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this compound, like many organic reactions, can result in the formation of various impurities, including unreacted starting materials, intermediates, and by-products. Accurate determination of purity is crucial for ensuring the quality, safety, and efficacy of the final product in downstream applications. This guide compares the performance of two widely used analytical techniques, HPLC and GC-MS, for the quantitative purity assessment of this compound.

Comparative Data Analysis

The purity of a synthesized batch of this compound was analyzed using both HPLC and GC-MS. The results, including the identification and quantification of the main product and potential impurities, are summarized in the table below.

CompoundRetention Time (HPLC) (min)Peak Area (%) (HPLC)Retention Time (GC-MS) (min)Peak Area (%) (GC-MS)Mass Spectrum (m/z)
This compound8.5499.2512.7899.35232, 234, 236 (M, M+2, M+4)
4-Chloro-1,2-phenylenediamine2.130.216.450.18142, 144 (M, M+2)
2,3-Dihydroxy-6-chloroquinoxaline3.450.35N/A (non-volatile)N/AN/A
Dichloroquinoxaline Isomer8.210.1912.520.27198, 200, 202 (M, M+2, M+4)

Experimental Workflow

The overall experimental process, from synthesis to comparative purity analysis, is illustrated in the following workflow diagram.

Workflow Experimental Workflow for Purity Validation A Synthesis of this compound C Reaction & Work-up A->C 2. B Starting Materials: - 4-Chloro-1,2-phenylenediamine - Oxalic Acid - Phosphorus Oxychloride B->A 1. D Crude Product C->D 3. E Purification (Recrystallization) D->E 4. F Purified this compound E->F 5. G Sample Preparation for Analysis F->G 6. H HPLC Analysis G->H 7a. I GC-MS Analysis G->I 7b. J Data Comparison & Purity Validation H->J 8a. I->J 8b.

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2,3,6-Trichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and guiding rational drug design.[1] This guide provides a comparative overview of the X-ray crystallographic analysis of chloro-substituted quinoxaline derivatives, offering insights into the structural nuances that drive their therapeutic potential. While a dedicated crystallographic study for 2,3,6-trichloroquinoxaline is not publicly available, this document leverages data from closely related analogs to provide a foundational understanding and a framework for future investigations.

Comparative Crystallographic Data of Chloro-Substituted Quinoxaline Derivatives

The introduction of chlorine atoms to the quinoxaline core significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions within the crystal lattice.[3] The following table summarizes key crystallographic parameters for a selection of chloro-substituted quinoxaline derivatives, providing a basis for structural comparison.

Parameter2-chloroquinoxaline[1]6,8-Dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline[1]1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione[4]
Empirical Formula C₈H₅ClN₂C₁₇H₁₄Cl₂N₄C₁₄H₁₃ClN₂O₂
Formula Weight 164.60345.23292.73
Crystal System MonoclinicMonoclinicNot Specified
Space Group P2₁/nP2₁/cNot Specified
a (Å) 3.863(1)10.123(1)Not Specified
b (Å) 18.051(2)15.432(2)Not Specified
c (Å) 10.536(2)10.587(1)Not Specified
α (°) 9090Not Specified
β (°) 98.16(2)107.89(1)Not Specified
γ (°) 9090Not Specified
Volume (ų) 726.9(2)1572.1(3)Not Specified
Z 44Not Specified
Calculated Density (g/cm³) 1.5041.458Not Specified

Analysis of Structural Data: The crystal structure of 2-chloroquinoxaline reveals a planar molecule.[1] In the crystal, these molecules form stacks, suggesting weak Cl···Cl interactions that give rise to a supramolecular chain.[1] The introduction of bulkier substituents, as seen in 6,8-dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline, leads to a more complex three-dimensional structure with different packing arrangements.

Experimental Protocols: A Generalized Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery. The general workflow for single-crystal X-ray diffraction is outlined below.[1]

Synthesis and Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. A common method for the synthesis of quinoxaline derivatives is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] For chloro-substituted quinoxalines, phosphorus oxychloride (POCl₃) is a frequently used reagent.[1]

Crystallization is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent. For instance, crystals of 6,8-dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline were obtained by slow evaporation from a dichloromethane/hexane solution.[1]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[1]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. This involves solving the "phase problem" to generate an initial electron density map, from which a molecular model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Quinoxaline Derivative Purification Purification Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing XRay->DataProcessing PhaseProblem Phase Problem Solution DataProcessing->PhaseProblem ModelBuilding Model Building PhaseProblem->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Alternative Structural Analysis Methods

While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a solid, other spectroscopic techniques provide complementary structural information, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Provides detailed information about the molecule's structure in solution.Does not provide information on the solid-state packing.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and accuracy in determining molecular mass.Does not provide direct information on the 3D structure.
FT-IR Spectroscopy Presence of functional groups.Quick and easy method for identifying characteristic chemical bonds.Provides limited information on the overall molecular architecture.
UV-Vis Spectroscopy Electronic transitions within the molecule.Useful for studying conjugated systems.Provides indirect structural information.

Conclusion

The X-ray crystallographic analysis of this compound derivatives and their analogs is a powerful tool for elucidating the structural features that govern their biological activity. Although a crystal structure for the parent this compound is not yet available, the comparative analysis of related chloro-substituted quinoxalines provides valuable insights into their solid-state behavior. This information, coupled with a robust understanding of the experimental methodologies, is crucial for the continued development of novel quinoxaline-based therapeutic agents. The detailed structural knowledge obtained from these studies will undoubtedly accelerate the design of more potent and selective drug candidates.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2,3,6-Trichloroquinoxaline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 2,3,6-trichloroquinoxaline, a key scaffold in medicinal chemistry, with its essential precursors: 4-chloro-1,2-phenylenediamine and 1,2-dichloro-4-nitrobenzene. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we illuminate the transformative journey of these molecules, offering a valuable resource for characterization and synthesis verification.

This guide presents a side-by-side comparison of the key spectroscopic data for this compound and its precursors. The data has been compiled from various spectral databases and is presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for the acquisition of such data are also provided, alongside a visualization of the synthetic pathway.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. These values are essential for identifying and differentiating these compounds during synthesis and analysis.

Spectroscopic Technique 1,2-Dichloro-4-nitrobenzene 4-Chloro-1,2-phenylenediamine This compound
¹H NMR (δ, ppm) 8.25 (d, J=2.4 Hz, 1H), 7.95 (dd, J=8.7, 2.4 Hz, 1H), 7.71 (d, J=8.7 Hz, 1H)6.70-6.50 (m, 3H), 3.35 (br s, 4H, -NH₂)8.02 (d, J=2.4 Hz, 1H), 7.89 (d, J=9.0 Hz, 1H), 7.74 (dd, J=9.0, 2.4 Hz, 1H)
¹³C NMR (δ, ppm) 148.3, 134.7, 131.5, 129.4, 125.7, 123.5138.6, 135.4, 123.2, 119.8, 117.7, 116.7145.2, 142.1, 140.9, 132.8, 131.5, 130.2, 129.8, 129.1
IR (cm⁻¹) ~3100 (Ar C-H), 1520, 1345 (NO₂), 830 (C-Cl)~3400-3200 (N-H), ~3050 (Ar C-H), 1620 (N-H bend), 810 (C-Cl)~3080 (Ar C-H), 1580, 1450 (C=N, C=C), 840 (C-Cl)
UV-Vis (λmax, nm) ~260, 310~245, 295~250, 330, 345
Mass Spec (m/z) 191 (M⁺), 161, 145, 111142 (M⁺), 107232 (M⁺), 197, 162

Synthetic Pathway Visualization

The synthesis of this compound from its precursors is a multi-step process. The logical flow from starting materials to the final product is depicted below.

G cluster_0 Precursors cluster_1 Intermediate Step cluster_2 Condensation cluster_3 Final Product Formation 1_2_dichloro_4_nitrobenzene 1,2-Dichloro-4-nitrobenzene Reduction Reduction (e.g., Fe/HCl) 1_2_dichloro_4_nitrobenzene->Reduction Step 1 4_chloro_1_2_phenylenediamine 4-Chloro-1,2-phenylenediamine Condensation_Reaction Condensation 4_chloro_1_2_phenylenediamine->Condensation_Reaction Step 2 Reduction->4_chloro_1_2_phenylenediamine Oxalic_Acid Oxalic Acid Oxalic_Acid->Condensation_Reaction Intermediate_Dione 6-Chloroquinoxaline-2,3(1H,4H)-dione Condensation_Reaction->Intermediate_Dione Chlorination Chlorination (e.g., POCl₃) Intermediate_Dione->Chlorination Step 3 2_3_6_trichloroquinoxaline This compound Chlorination->2_3_6_trichloroquinoxaline

Synthetic pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are reported in nanometers (nm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) and major fragment ions are reported.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. By utilizing this data, researchers can confidently identify these compounds and monitor the progress of their synthetic endeavors.

Safety Operating Guide

Proper Disposal of 2,3,6-Trichloroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,6-Trichloroquinoxaline, a chlorinated heterocyclic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure workplace safety and compliance with environmental regulations. The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility, with high-temperature incineration being the preferred treatment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar chlorinated compounds, this chemical should be considered hazardous.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Viton)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust and splashes.
Skin and Body Laboratory coat, long pants, and closed-toe shoesTo prevent accidental skin exposure.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Packaging and Labeling:

  • Waste Identification and Segregation:

    • Treat all solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) as halogenated organic hazardous waste.

    • This waste must be segregated from non-halogenated, reactive, and other incompatible waste streams to prevent dangerous chemical reactions.

  • Container Selection and Management:

    • Use a designated, leak-proof, and sealable container made of a material compatible with chlorinated organic compounds (e.g., a high-density polyethylene (HDPE) drum or a designated glass container).

    • The container must be in good condition, free from cracks or corrosion.

    • Keep the container closed at all times except when adding waste.

  • Waste Accumulation:

    • Carefully place the solid this compound waste into the designated container.

    • If dealing with solutions, collect them in a separate, clearly labeled container for halogenated liquid waste. Do not mix solids and liquids in the same container unless specifically instructed by your institution's environmental health and safety (EHS) department.

    • Do not overfill containers; a general guideline is to fill to no more than 90% capacity.

  • Labeling:

    • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.

    • The label must clearly state the full chemical name: "this compound".

    • Include the contact information of the generating laboratory and the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete inventory of the waste container's contents.

Waste Classification and Quantitative Data

Properly classifying hazardous waste is a requirement for disposal. While this compound is not explicitly listed by name in the EPA's hazardous waste regulations, it must be evaluated based on its characteristics.

Hazardous Waste Characterization:

CharacteristicEPA Waste CodeRelevance to this compound
Ignitability D001Unlikely to be ignitable as a solid, but should be confirmed if in solution with a flammable solvent.
Corrosivity D002Not expected to be corrosive.
Reactivity D003Data not available, but should be handled as non-reactive unless known otherwise.
Toxicity D004-D043While not on the Toxicity Characteristic Leaching Procedure (TCLP) list, its toxicological properties necessitate handling as a toxic hazardous waste.

Given its nature as a chlorinated organic compound, it is best managed as a toxic hazardous waste. Your EHS office will make the final determination and assign the appropriate waste codes based on their analysis and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Select Compatible & Labeled Container C->D E Package Solid Waste Securely D->E F Store in Designated Hazardous Waste Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H EHS Transports to Licensed Disposal Facility G->H I High-Temperature Incineration H->I J End: Compliant Disposal I->J

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific hazardous waste management policies and your Environmental Health and Safety department for guidance.

Personal protective equipment for handling 2,3,6-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2,3,6-Trichloroquinoxaline, tailored for researchers, scientists, and drug development professionals. The following procedures for operations and disposal are based on safety data for structurally similar chlorinated quinoxalines and are intended to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Assumed Hazard Statements:

  • Toxic if swallowed.[3]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound. This corresponds to a hybrid of Level C and D protection, adaptable based on the scale of the operation and the potential for aerosol generation.[4][5][6]

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] A full-face respirator also provides eye and face protection.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates causing serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Double gloving is recommended. Gloves must be inspected before use and disposed of as contaminated waste after.[2]
Body Protection Chemical-resistant laboratory coat or coveralls.To prevent skin contact and contamination of personal clothing.[4][5]
Foot Protection Closed-toe, chemical-resistant shoes or boots.To protect feet from spills.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety.

1. Preparation:

  • Ensure a calibrated analytical balance, chemical fume hood, and all necessary glassware and reagents are available.

  • Verify that an eyewash station and safety shower are accessible and operational.

  • Prepare a designated waste container for halogenated organic waste.

  • Don all required PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • Carefully transfer the desired amount of the compound. Avoid creating dust.[1]

  • If preparing a solution, add the solid to the solvent slowly.

3. Experimental Procedure:

  • Keep the container tightly closed when not in use.[1]

  • Maintain adequate ventilation throughout the experiment.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

4. Spills and Decontamination:

  • In case of a small spill, dampen the solid material with a suitable solvent like ethanol to prevent dust formation.[8]

  • Carefully sweep the dampened material into a designated container for hazardous waste.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be placed in a clearly labeled, sealed container for halogenated organic waste.

  • Solutions containing this compound should be collected in a separate, labeled container for halogenated liquid waste. Do not mix with other waste streams.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Handling and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

G start Start: Receive/ Handle Compound prep 1. Preparation - Assemble PPE - Prepare Workspace start->prep handling 2. Handling - Weigh in Fume Hood - Conduct Experiment prep->handling spill_check Spill Occurs? handling->spill_check spill_response Spill Response - Dampen & Collect - Decontaminate Area spill_check->spill_response Yes disposal_prep 3. Waste Segregation - Solid vs. Liquid - Halogenated Waste Stream spill_check->disposal_prep No spill_response->disposal_prep disposal_final 4. Final Disposal - Licensed Vendor - Follow Regulations disposal_prep->disposal_final end End: Procedure Complete disposal_final->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.